5-Bromo-8-nitronaphthalene-1-carboxylic acid
Description
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Properties
IUPAC Name |
5-bromo-8-nitronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO4/c12-8-4-5-9(13(16)17)10-6(8)2-1-3-7(10)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDSMHRBRMMBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481736 | |
| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65440-41-7 | |
| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-8-nitronaphthalene-1-carboxylic acid chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 5-bromo-8-nitronaphthalene-1-carboxylic acid, a substituted naphthalene derivative of interest in various chemical syntheses. The document details its chemical structure, nomenclature, physicochemical properties, and key experimental protocols for its synthesis and subsequent reactions, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound characterized by a naphthalene core. This bicyclic aromatic system is functionalized with three different substituents: a bromine atom at the 5-position, a nitro group at the 8-position, and a carboxylic acid group at the 1-position.[1] The unique arrangement of these electron-withdrawing and sterically bulky groups on the naphthalene ring imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis.[1]
IUPAC Name: this compound
Alternative Name: 5-Bromo-8-nitro-1-naphthoic acid[1]
Chemical Structure:
Image Source: PubChem CID 12236000
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆BrNO₄ | [1] |
| Molecular Weight | 296.07 g/mol | [1] |
| CAS Number | 65440-41-7 |
Experimental Protocols
The synthesis and reactions of this compound involve standard organic chemistry transformations. Below are detailed methodologies for its preparation and potential subsequent reactions.
3.1. Synthesis of this compound
The primary synthetic route involves a two-step electrophilic aromatic substitution sequence starting from a suitable naphthalene precursor, typically naphthalenecarboxaldehyde.[1] The order of bromination and nitration is crucial for achieving the desired substitution pattern.[1]
-
Step 1: Bromination of the Naphthalene Core
-
Objective: To introduce a bromine atom at the 5-position of the naphthalene ring.
-
Reagents: Naphthalenecarboxaldehyde, bromine (Br₂), and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
-
Procedure: Naphthalenecarboxaldehyde is dissolved in a suitable inert solvent (e.g., dichloromethane). The catalyst, FeBr₃, is added to the solution. Bromine is then added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or column chromatography.
-
-
Step 2: Nitration of the Brominated Intermediate
-
Objective: To introduce a nitro group at the 8-position of the brominated naphthalene ring.
-
Reagents: The brominated intermediate from Step 1, a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).
-
Procedure: The brominated naphthalene derivative is slowly added to a pre-cooled mixture of concentrated sulfuric and nitric acids. The temperature of the reaction is carefully maintained, usually at low temperatures, to prevent over-nitration and side reactions. The reaction mixture is stirred until the starting material is fully converted. The product, 5-bromo-8-nitronaphthalene-1-carbaldehyde, is then precipitated by pouring the reaction mixture onto ice, followed by filtration, washing, and drying.
-
-
Step 3: Oxidation to Carboxylic Acid
-
Objective: To oxidize the aldehyde group to a carboxylic acid.
-
Reagents: 5-bromo-8-nitronaphthalene-1-carbaldehyde, an oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid.
-
Procedure: The aldehyde is treated with the oxidizing agent under appropriate conditions (e.g., in an aqueous basic solution for KMnO₄). The reaction progress is monitored, and upon completion, the excess oxidizing agent is quenched. The product, this compound, is then isolated by acidification, which causes it to precipitate, followed by filtration and purification.
-
3.2. Further Reactions of this compound
The functional groups on this compound allow for a variety of subsequent chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH₂) using various reducing agents. A common method is catalytic hydrogenation, employing hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).[1] This transformation yields 5-bromo-8-aminonaphthalene-1-carboxylic acid, a key intermediate for the synthesis of dyes and other complex organic molecules.
-
Nucleophilic Substitution of Bromine: The bromine atom can be displaced by a range of nucleophiles under specific reaction conditions, such as in the presence of a copper catalyst.[1] For instance, reactions with amines or thiols can introduce new functional groups at the 5-position.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid (CAS Number: 65440-41-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 5-Bromo-8-nitronaphthalene-1-carboxylic acid, identified by CAS number 65440-41-7. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of chemistry and drug discovery. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols for their determination, and a visualization of a potential metabolic pathway.
Core Physicochemical Properties
This compound is a substituted naphthalene derivative.[1] Its structure, featuring a naphthalene core with bromo, nitro, and carboxylic acid functional groups, imparts specific chemical characteristics relevant to its potential applications in synthesis and biological systems.[1]
Quantitative Physicochemical Data
A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are predicted and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrNO₄ | [1] |
| Molecular Weight | 296.07 g/mol | [1] |
| Melting Point | Approximately 260 °C | [1] |
| Boiling Point | Approximately 488.9 °C (Predicted) | [1] |
| Density | Approximately 1.804 g/cm³ | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC(=C2C(=C1)C(=CC=C2--INVALID-LINK--[O-])Br)C(=O)O | |
| InChI Key | PELZLDYCMWFUJW-UHFFFAOYSA-N | [1] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to determine the physicochemical properties of aromatic carboxylic acids like this compound.
Synthesis and Purification
Synthesis: The synthesis of this compound is typically achieved through a two-step process involving the bromination and subsequent nitration of a naphthalene derivative.[1] A common starting material is 1-naphthaldehyde or 1-naphthoic acid. The bromination is carried out using a brominating agent in the presence of a catalyst, followed by nitration using a mixture of concentrated nitric and sulfuric acids.[1]
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide and water, or by column chromatography.[1]
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Determination of Melting Point
The melting point of a solid crystalline compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small amount of the dried, purified compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slower, e.g., 1-2 °C/min, near the melting point).
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO if the compound has low water solubility).
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.
-
The initial pH of the solution is recorded.
-
The standardized base solution is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
This process is continued until the pH of the solution has passed the equivalence point (a sharp increase in pH).
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis).
-
The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Potential Metabolic Pathway and Biological Implications
While no specific signaling pathways have been experimentally confirmed for this compound, the metabolism of related nitronaphthalene compounds has been studied. These studies suggest that nitronaphthalenes can undergo metabolic activation, a process that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, potentially resulting in genotoxicity.[2][3]
The proposed metabolic activation pathway for nitronaphthalenes generally involves two main routes: nitroreduction and ring oxidation.
Plausible Metabolic Activation Pathway of Nitronaphthalenes
Caption: A generalized metabolic activation pathway for nitronaphthalenes leading to potential genotoxicity.
This diagram illustrates that nitronaphthalene derivatives can be metabolized by cellular enzymes such as nitroreductases and cytochrome P450s. These enzymatic reactions can generate reactive electrophilic intermediates, such as nitrenium ions or diol-epoxides. These reactive species can then form covalent adducts with DNA and proteins, which can lead to mutations and cellular damage, ultimately contributing to genotoxicity and cytotoxicity. It is important to emphasize that this is a generalized pathway for the class of nitronaphthalenes and has not been specifically demonstrated for this compound. Further research is required to elucidate the specific metabolic fate and biological effects of this particular compound.
References
- 1. Buy this compound (EVT-348322) | 65440-41-7 [evitachem.com]
- 2. Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of nitrated polycyclic aromatic hydrocarbons and related structures on Escherichia coli PQ37 (SOS chromotest) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-8-nitro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-8-nitro-1-naphthoic acid is a substituted naphthalene derivative with significant potential in synthetic organic chemistry. Its unique structural features, arising from the presence of a carboxylic acid, a nitro group, and a bromine atom on the naphthalene core, make it a valuable building block and a subject of interest for various chemical and potentially biological applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications, with a focus on its utility as a protective group.
Chemical Properties and Data
5-Bromo-8-nitro-1-naphthoic acid is a solid organic compound. The presence of both electron-withdrawing (nitro) and moderately deactivating (bromo) groups, along with a carboxylic acid function, on the sterically hindered 1 and 8 positions of the naphthalene ring, governs its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrNO₄ | PubChem[1] |
| Molecular Weight | 296.07 g/mol | PubChem[1] |
| IUPAC Name | 5-bromo-8-nitronaphthalene-1-carboxylic acid | PubChem[1] |
| CAS Number | 65440-41-7 | PubChem[1] |
Synthesis of 5-Bromo-8-nitro-1-naphthoic acid
A plausible synthetic route for 5-Bromo-8-nitro-1-naphthoic acid can be adapted from established procedures for the synthesis of similarly substituted naphthalenes, such as 5-bromo-8-nitroisoquinoline.[2] The following is a proposed experimental protocol.
Experimental Protocol: Proposed Synthesis
Reaction Scheme:
Caption: Proposed synthesis of 5-Bromo-8-nitro-1-naphthoic acid.
Materials:
-
8-nitro-1-naphthoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (96%)
-
Dry ice-acetone bath
-
Crushed ice
-
25% aqueous ammonia
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane
-
Toluene
-
Celite
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, carefully add concentrated sulfuric acid. Cool the acid to 0°C using an ice bath.
-
Addition of Starting Material: Slowly add 8-nitro-1-naphthoic acid to the stirred sulfuric acid, ensuring the temperature remains below 30°C.
-
Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
-
Reaction Monitoring: Stir the suspension efficiently for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Pour the homogeneous reaction mixture onto crushed ice in a separate large flask placed in an ice-water bath.
-
Neutralization: Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the internal temperature below 25°C.
-
Extraction: Transfer the alkaline suspension to a separatory funnel and extract with diethyl ether. Separate the layers and extract the aqueous phase with two more portions of diethyl ether.
-
Washing: Combine the organic phases and wash sequentially with 1 M NaOH solution and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Suspend the crude solid in a mixture of heptane and toluene and heat to reflux with stirring. Filter the hot solution through Celite. Allow the filtrate to cool slowly overnight with stirring. Isolate the precipitated solid by filtration, wash with ice-cold heptane, and air-dry to obtain 5-Bromo-8-nitro-1-naphthoic acid.
Applications in Organic Synthesis
Protecting Group for Alcohols
A significant application of 5-Bromo-8-nitro-1-naphthoic acid is its use as a protecting group for primary and secondary alcohols. The protection occurs under Mitsunobu conditions, and the resulting ester is stable under various reaction conditions.
Mechanism of Protection (Mitsunobu Reaction):
Caption: Protection of an alcohol using 5-Bromo-8-nitro-1-naphthoic acid.
The deprotection can be readily achieved under mild reducing conditions. This is attributed to the significant steric strain between the substituents at the C-1 and C-8 positions of the naphthalene ring.
Potential Biological Activity
While specific biological studies on 5-Bromo-8-nitro-1-naphthoic acid are not widely reported, the presence of the nitroaromatic moiety suggests potential for biological activity. Nitro-containing compounds are known to exhibit a range of biological effects, including antimicrobial and cytotoxic properties. The mechanism of action of many nitroaromatic compounds involves their reduction within cells to form reactive nitroso and other radical species, which can lead to cellular damage.
Further research is warranted to explore the potential pharmacological applications of 5-Bromo-8-nitro-1-naphthoic acid and its derivatives, particularly in the areas of antimicrobial and anticancer drug discovery. The cytotoxicity of related nitronaphthoic acid derivatives is an area of active investigation.
Conclusion
5-Bromo-8-nitro-1-naphthoic acid is a valuable synthetic intermediate with a demonstrated application as a sterically-labile protecting group for alcohols. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methodologies in organic chemistry. The exploration of its potential biological activities, driven by the presence of the nitroaromatic system, presents an exciting avenue for future research in medicinal chemistry and drug development. This guide provides a foundational understanding of this compound for researchers and scientists working in these fields.
References
An In-depth Technical Guide on the Electronic and Steric Properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-8-nitronaphthalene-1-carboxylic acid is a substituted naphthalene derivative with significant potential in synthetic chemistry and drug discovery. The strategic placement of a bromine atom, a nitro group, and a carboxylic acid on the naphthalene core imparts a unique combination of electronic and steric characteristics. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the steric bulk and electronic influence of the bromine atom, governs the molecule's reactivity and potential for intermolecular interactions. This guide provides a comprehensive overview of the electronic and steric properties of this compound, supported by available data and theoretical considerations.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆BrNO₄ | [1] |
| Molecular Weight | 296.07 g/mol | [1] |
| CAS Number | 65440-41-7 | [1] |
| Melting Point | Approximately 260 °C | [1] |
| Boiling Point | Predicted to be around 488.9 °C | [1] |
| Density | Approximately 1.804 g/cm³ | [1] |
Electronic Properties
The electronic properties of this compound are primarily dictated by the interplay of the electron-donating and electron-withdrawing substituents on the aromatic naphthalene system.
Influence of Substituents
-
Nitro Group (-NO₂): The nitro group at the 8-position is a strong electron-withdrawing group due to both the resonance (-M) and inductive (-I) effects. This significantly reduces the electron density of the naphthalene ring system, making it more susceptible to nucleophilic attack and influencing the acidity of the carboxylic acid.
-
Bromine Atom (-Br): The bromine atom at the 5-position exerts a dual electronic effect. It is deactivating due to its electron-withdrawing inductive effect (-I), but it also has a weak electron-donating resonance effect (+M) due to its lone pairs.
The combined effect of these substituents creates a complex electronic landscape across the molecule, influencing its reactivity and spectroscopic properties. The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. Hammett substituent constants (σ) are determined based on the ionization of substituted benzoic acids. While specific Hammett constants for this complex substitution pattern on a naphthalene ring are not available, the known values for individual substituents on benzene rings (σp for -NO₂ is 0.78, and for -Br is 0.23) indicate a strong overall electron-withdrawing character.[2]
Steric Properties
The steric environment of this compound is defined by the spatial arrangement of its substituents around the rigid naphthalene core.
The peri-positions of the carboxylic acid (at C1) and the nitro group (at C8) create significant steric hindrance. This crowding can force the substituents out of the plane of the naphthalene ring, which in turn can affect the electronic conjugation and the molecule's overall conformation. The bromine atom at the 5-position further contributes to the steric bulk of the molecule.
A definitive understanding of the steric properties, including precise bond lengths, bond angles, and dihedral angles, would require X-ray crystallographic analysis. Unfortunately, publicly available crystal structure data for this specific compound could not be located.
Synthesis
The synthesis of this compound is generally achieved through a multi-step process involving the functionalization of a naphthalene-based starting material.
Synthetic Pathway
A plausible synthetic route involves the bromination and nitration of a suitable naphthalene derivative. The order of these electrophilic aromatic substitution reactions is crucial to achieve the desired substitution pattern.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline (Illustrative Protocol)
While a specific, detailed protocol for the target molecule is not available, the synthesis of the structurally related 5-bromo-8-nitroisoquinoline provides a relevant example of the reaction conditions that may be employed.[3]
Materials:
-
Concentrated sulfuric acid (96%)
-
Isoquinoline
-
N-bromosuccinimide (NBS)
-
Potassium nitrate
-
Crushed ice
-
25% aqueous ammonia
-
Diethyl ether
-
Heptane
-
Toluene
Procedure:
-
Bromination:
-
A solution of isoquinoline in concentrated sulfuric acid is cooled to -25 °C.
-
N-bromosuccinimide is added portion-wise while maintaining the temperature between -26 °C and -22 °C.
-
The mixture is stirred for several hours at low temperature.
-
-
Nitration:
-
Potassium nitrate is added to the reaction mixture at a temperature below -10 °C.
-
The mixture is stirred for one hour at -10 °C and then allowed to stir overnight.
-
-
Work-up and Isolation:
-
The reaction mixture is poured onto crushed ice.
-
The pH is adjusted to 9.0 with aqueous ammonia, keeping the temperature below 25 °C.
-
The resulting suspension is extracted with diethyl ether.
-
The combined organic layers are processed, and the crude product is purified by recrystallization from a heptane/toluene mixture to yield 5-bromo-8-nitroisoquinoline.
-
Note: This protocol is for a related compound and would require adaptation and optimization for the synthesis of this compound, likely starting from naphthalene-1-carboxylic acid.
Spectroscopic Analysis Workflow
The characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and probe its electronic properties.
Caption: Standard workflow for the spectroscopic characterization of a synthesized organic compound.
Conclusion
This compound is a molecule with a rich combination of electronic and steric features. The strong electron-withdrawing character, conferred by the nitro and carboxylic acid groups, and the significant steric crowding in the peri-positions are its defining characteristics. While a complete quantitative description of its properties is currently limited by the lack of publicly available experimental data, this guide provides a solid foundation for understanding its chemical nature. Further research, including detailed spectroscopic analysis, X-ray crystallography, and computational studies, is necessary to fully elucidate the nuanced electronic and steric landscape of this promising synthetic building block.
References
A Technical Guide to Substituted Nitronaphthalene Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitronaphthalene compounds represent a versatile class of molecules with significant interest in medicinal chemistry and materials science. The naphthalene scaffold, a rigid and lipophilic bicyclic aromatic system, serves as a privileged structure for the design of novel therapeutic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the molecule's chemical properties and biological activity. These compounds are intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of substituted nitronaphthalene compounds, with a focus on their potential in drug development.
Synthesis of Substituted Nitronaphthalene Compounds
The synthesis of nitronaphthalene derivatives can be achieved through various methods, primarily involving electrophilic nitration of the naphthalene ring or functional group manipulation on a pre-existing nitronaphthalene core.
Direct Nitration
The most common method for synthesizing 1-nitronaphthalene is the direct nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid.[2][3] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile. The reaction is typically regioselective, yielding 1-nitronaphthalene as the major product (90-92%), with 2-nitronaphthalene as a minor isomer.[2]
Other nitrating agents and conditions have been explored to improve yield and selectivity, including:
-
90% nitric acid in acetonitrile.[2]
-
Indium(III) triflate or lanthanum(III) nitrobenzenesulfonates as catalysts instead of sulfuric acid.[2]
-
Nitration on high silica zeolite with 70% nitric acid.[2]
Advanced Synthetic Routes
Modern synthetic strategies offer more control and versatility for creating complex substituted nitronaphthalenes.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds. It can be used in two ways to synthesize phenyl-substituted nitronaphthalenes:
-
Coupling of a 1-halonaphthalene with phenylboronic acid, followed by nitration of the resulting 1-phenylnaphthalene.
-
Nitration of a suitable naphthalene derivative to form a 4-nitro-1-halonaphthalene, which is then coupled with phenylboronic acid.[4]
-
-
Sandmeyer Reaction: This reaction allows for the conversion of an amino group on the naphthalene ring to a variety of functional groups, including halides. For instance, 4-nitro-1-naphthylamine can be converted to 4-nitro-1-bromonaphthalene, a key intermediate for subsequent coupling reactions.[4]
-
Deamination: In an unusual synthesis, 1-nitronaphthalene has been prepared from 1-amino-5-nitronaphthalene via diazotization followed by reductive deamination using aqueous copper sulfate.
Table 1: Summary of Selected Synthetic Methods for Nitronaphthalene Derivatives
| Product | Starting Material(s) | Key Reagents/Catalysts | Solvent | Yield | Reference(s) |
| 1-Nitronaphthalene | Naphthalene | Conc. HNO₃, Conc. H₂SO₄ | 1,4-Dioxane | 96-97% | [2] |
| 1-Nitronaphthalene | Naphthalene | 90% HNO₃ | Acetonitrile | 85% | [2] |
| 1- and 2-Nitronaphthalenes | 1- and 2-Naphthylboronic acids | tert-Butyl nitrite | 1,4-Dioxane | 75-76% | [2] |
| 1-Phenyl-4-nitronaphthalene | 4-Nitro-1-bromonaphthalene, Phenylboronic acid | Palladium catalyst, Base | - | - | [4] |
| Dinitronaphthalenes | 1-Nitronaphthalene | - | HY-zeolite catalyst | - | [5] |
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 1-Nitronaphthalene via Direct Nitration
This protocol is adapted from a procedure using a nitrating mixture in 1,4-dioxane, which allows the reaction to occur under homogeneous conditions.[2]
Materials:
-
Naphthalene
-
Concentrated (65%) Nitric Acid
-
Concentrated (96%) Sulfuric Acid
-
1,4-Dioxane
-
Ethanol (96%)
-
Ice-cold distilled water
-
50 mL Erlenmeyer flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve 0.50 g (3.9 mmol) of naphthalene in 1,4-dioxane in a 50 mL Erlenmeyer flask.
-
Prepare the nitrating mixture by slowly adding 0.50-1.00 mL of concentrated sulfuric acid to 0.50-1.00 mL of concentrated nitric acid, with cooling in an ice bath.
-
Slowly add the prepared nitrating mixture to the solution of naphthalene in dioxane with stirring.
-
Heat the reaction mixture under reflux with stirring for the desired period (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a test tube and dilute to 25 mL with ice-cold distilled water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 96% ethanol to obtain pure 1-nitronaphthalene as yellow crystals.
Biological Activities of Substituted Nitronaphthalenes
Naphthalene derivatives, in general, exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The presence of a nitro group can modulate this activity, often enhancing it through various mechanisms.
Anticancer Activity
Several studies have highlighted the potential of nitronaphthalene derivatives as anticancer agents. These compounds can exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.
For example, novel nitro-substituted hydroxynaphthanilides have demonstrated potent antiproliferative activity against human cancer cell lines. Specifically, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide showed significant activity against THP-1 (leukemia) and MCF-7 (breast cancer) cells, while being less toxic to non-tumor cells.[3] These compounds were found to induce G1 phase cell cycle arrest, associated with the downregulation of cyclin E1.[3]
Furthermore, naphthalene-substituted triazole spirodienones have been synthesized and evaluated for their antineoplastic activity. One compound, in particular, showed remarkable in vitro cytotoxic activity against MDA-MB-231 breast cancer cells by arresting the cell cycle and inducing apoptosis.[8] It also demonstrated in vivo efficacy in suppressing breast cancer tumor growth in a mouse model.[8]
Table 2: Anticancer Activity of Selected Nitro-Substituted Naphthalene Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | 3.06 | [3] |
| MCF-7 (Breast) | 4.61 | [3] | |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Leukemia) | 5.80 | [3] |
| MCF-7 (Breast) | 5.23 | [3] | |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | 1.05 | [3] |
| MCF-7 (Breast) | 1.65 | [3] |
Antimicrobial Activity
Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties.[9] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive intermediates that can damage DNA and other critical biomolecules.[9]
Several naphthalene derivatives are already in clinical use as antimicrobial agents, such as nafcillin (antibacterial) and naftifine (antifungal).[10] Research into novel naphthalene derivatives continues to yield promising results. For instance, newly synthesized naphthalene-derivative bis-quaternary ammonium compounds (bis-QACs) have shown potent and broad-spectrum antibacterial activity against highly virulent ESKAPE pathogens, which are a leading cause of nosocomial infections.[10]
Table 3: Antimicrobial Activity of Selected Naphthalene Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Naphthalene-derived bis-QACs (e.g., 5d, 6d) | S. aureus (MRSA) | 0.25 - 1 | 0.5 - 2 | [10] |
| K. pneumoniae | 1 - 4 | 2 - 8 | [10] | |
| A. baumannii | 0.5 - 2 | 1 - 4 | [10] | |
| P. aeruginosa | 2 - 8 | 4 - 16 | [10] | |
| E. coli | 2 - 4 | 4 - 8 | [10] |
Experimental Protocols: Biological Assays
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the general steps for determining the IC₅₀ value of a compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates, multichannel pipette, incubator, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Metabolism and Mechanism of Action
The biological effects of nitronaphthalene compounds, both therapeutic and toxic, are intrinsically linked to their metabolism. The primary pathway for the metabolic activation of naphthalene and its derivatives is oxidation by cytochrome P450 (CYP) monooxygenases.[11][12]
Cytochrome P450-Mediated Metabolism
In humans, CYP enzymes, particularly in the liver, metabolize naphthalene to form reactive intermediates like epoxides.[11] For naphthalene, this leads to the formation of 1,2-naphthalene oxide, which can then be detoxified by hydrolysis to a dihydrodiol or by conjugation with glutathione (GSH). However, the epoxide can also covalently bind to cellular macromolecules, leading to cytotoxicity.[13] Human CYP1A2 and CYP3A4 have been identified as key isoforms in naphthalene metabolism.[11]
1-Nitronaphthalene is also a substrate for CYP enzymes, and its metabolism can lead to reactive intermediates that cause cellular damage, particularly in the lungs.[13] This bioactivation is a critical step in its toxicity.
Table 4: Kinetic Parameters for Naphthalene Metabolism by Human Liver Microsomes
| Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |
| trans-1,2-dihydro-1,2-naphthalenediol | 23 | 2860 | [11] |
| 1-Naphthol | 40 | 268 | [11] |
| 2-Naphthol | 116 | 22 | [11] |
Protocol 3: In Vitro Cytochrome P450 Metabolism Assay
This protocol provides a general framework for assessing the metabolism of a test compound by human liver microsomes (HLMs).
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Incubator/water bath, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding an equal volume of cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
Calculate metabolic parameters such as the rate of depletion and metabolite formation.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Synthesis and Evaluation Workflow
Caption: General workflow for the synthesis and biological evaluation of substituted nitronaphthalene compounds.
Metabolic Activation Pathway
Caption: Metabolic activation of nitronaphthalene by Cytochrome P450 enzymes leading to detoxification or toxicity.
Apoptosis Induction Pathway
References
- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bromo-Nitronaphthalene Derivatives: Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bromo-nitronaphthalene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document details their discovery, synthetic methodologies, physicochemical properties, and biological activities, with a focus on their potential as anticancer and antimicrobial agents.
Discovery and Background
The exploration of naphthalene derivatives has been a cornerstone of organic and medicinal chemistry for over a century. The introduction of bromo and nitro functionalities to the naphthalene scaffold creates a diverse array of isomers with unique electronic and steric properties. Historically, the synthesis of nitronaphthalene derivatives dates back to the early days of aromatic chemistry, with nitration of naphthalene being a common undergraduate laboratory experiment. The subsequent bromination of nitronaphthalene or nitration of bromonaphthalene has led to the generation of a wide variety of bromo-nitronaphthalene isomers. These compounds have primarily been utilized as intermediates in the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceuticals. In recent years, there has been a growing interest in the intrinsic biological activities of these derivatives, driven by the known bioactivity of both nitroaromatic and halogenated aromatic compounds.
Physicochemical Properties
The position of the bromo and nitro substituents on the naphthalene ring significantly influences the physicochemical properties of the resulting isomers. These properties, in turn, can affect the compound's pharmacokinetic and pharmacodynamic profile. A summary of key physicochemical properties for several bromo-nitronaphthalene isomers is presented in Table 1.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromo-2-nitronaphthalene | 4185-55-1 | C₁₀H₆BrNO₂ | 252.06 | 98-99[1] | 338.1±15.0 (Predicted)[1] |
| 1-Bromo-4-nitronaphthalene | 4236-05-9 | C₁₀H₆BrNO₂ | 252.06 | 82-84 | 338.1±15.0 (Predicted) |
| 1-Bromo-5-nitronaphthalene | 5328-76-7 | C₁₀H₆BrNO₂ | 252.07 | 121-123 | 338.1±15.0 (Predicted) |
| 1-Bromo-6-nitronaphthalene | 67878-75-5 | C₁₀H₆BrNO₂ | 252.06 | 130-131 | 375.0±15.0 (Predicted) |
| 1-Bromo-8-nitronaphthalene | 13658-56-5 | C₁₀H₆BrNO₂ | 252.06 | 99-101 | 338.1±15.0 (Predicted) |
| 2-Bromo-1-nitronaphthalene | 4185-62-0 | C₁₀H₆BrNO₂ | 252.06 | 103-105 | 338.1±15.0 (Predicted) |
| 2-Bromo-3-nitronaphthalene | 67116-33-0 | C₁₀H₆BrNO₂ | 252.06 | 82-83[2] | 338.13 at 760 mmHg[2] |
Synthesis and Experimental Protocols
The synthesis of bromo-nitronaphthalene derivatives can be achieved through several routes, primarily involving the electrophilic substitution of naphthalene or its derivatives. The two main strategies are the nitration of a bromonaphthalene precursor or the bromination of a nitronaphthalene precursor. The choice of route often depends on the desired isomer and the availability of starting materials.
General Synthetic Workflow
A general workflow for the synthesis and characterization of bromo-nitronaphthalene derivatives is depicted below.
Experimental Protocol: Synthesis of 1-Bromo-4-nitronaphthalene via Sandmeyer Reaction
This protocol details the synthesis of 1-bromo-4-nitronaphthalene starting from 4-nitro-1-naphthylamine.[3]
Reagents:
-
4-Nitro-1-naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Dichloromethane or diethyl ether
-
Dilute sodium hydroxide solution
Procedure:
-
Dissolve 4-nitro-1-naphthylamine (1.0 equivalent) in aqueous HBr.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a catalytic amount of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic extract with water, dilute sodium hydroxide solution, and then water again.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a more complex derivative, 1-phenyl-4-nitronaphthalene, using 1-bromo-4-nitronaphthalene as a starting material.[4]
Reagents:
-
1-Bromo-4-nitronaphthalene
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-4-nitronaphthalene (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) to the flask under the inert atmosphere.
-
Add degassed toluene and degassed water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-phenyl-4-nitronaphthalene.
Biological Activities
Bromo-nitronaphthalene derivatives have been investigated for a range of biological activities, with a particular focus on their potential as anticancer and antimicrobial agents. The presence of the electron-withdrawing nitro group and the lipophilic bromo group can lead to interactions with various biological targets.
Anticancer Activity
Several studies have reported the cytotoxic effects of naphthalene derivatives against various cancer cell lines. While data specifically for bromo-nitronaphthalene isomers is limited, related compounds have shown promising activity. For example, some aminobenzylnaphthols have demonstrated cytotoxic effects in pancreatic and colorectal cancer cell lines with IC₅₀ values in the micromolar range.[5] Similarly, certain naphthalene-chalcone derivatives have been evaluated for their anticancer potential against breast cancer cell lines.[6]
Table 2: Anticancer Activity of Selected Naphthalene Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Aminobenzylnaphthols (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [5] |
| Aminobenzylnaphthols (MMZ-45B) | HT-29 (Colorectal) | 31.78 ± 3.93 | [5] |
| Naphthalene-chalcone (3f) | MCF-7 (Breast) | 222.72 (µg/mL) | [6] |
| 1,4-Naphthoquinone derivatives (PD9, PD10, etc.) | DU-145, MDA-MB-231, HT-29 | 1-3 | [7] |
It is important to note that the anticancer activity can be highly dependent on the specific substitution pattern and the overall molecular structure.
Antimicrobial Activity
The antimicrobial potential of naphthalene derivatives is also an active area of research. The lipophilic nature of the naphthalene ring is thought to facilitate the disruption of microbial cell membranes.[3] While specific MIC (Minimum Inhibitory Concentration) values for bromo-nitronaphthalene derivatives are not widely available, related bromonaphthalene compounds have shown activity against a range of bacteria and fungi.
Table 3: Hypothetical Antimicrobial Activity of a Bromo-naphthalene Derivative
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | 128 |
| Candida albicans | Fungus | 32 |
Note: The data in this table is hypothetical and based on the expected activity of bromonaphthalene derivatives as presented in a comparative analysis.[8]
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for bromo-nitronaphthalene derivatives are still under investigation. However, based on the activities of related compounds, several potential pathways can be proposed. For instance, some brominated compounds have been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9) by regulating the NF-κB and MAPK signaling pathways.[9][10]
Putative Modulation of the MAPK/NF-κB Signaling Pathway
The MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways are crucial regulators of inflammation, cell proliferation, and survival. Their dysregulation is often implicated in cancer and inflammatory diseases. A hypothetical mechanism by which a bromo-nitronaphthalene derivative could modulate this pathway is presented below.
In this proposed mechanism, the bromo-nitronaphthalene derivative inhibits the phosphorylation of key MAPK proteins, thereby preventing the activation of the IKK complex. This, in turn, prevents the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm in its inactive state. As a result, the transcription of pro-inflammatory and pro-survival genes is suppressed.
Conclusion
Bromo-nitronaphthalene derivatives represent a versatile class of compounds with a rich history in chemical synthesis and emerging potential in drug discovery. Their readily tunable physicochemical properties and demonstrated biological activities in related compound classes make them attractive scaffolds for the development of novel anticancer and antimicrobial agents. Further research is warranted to systematically evaluate the biological activities of a broader range of bromo-nitronaphthalene isomers and to elucidate their precise mechanisms of action. The detailed synthetic protocols and compiled data in this guide aim to facilitate such future investigations.
References
- 1. 1-bromo-2-nitronaphthalene CAS#: 4185-55-1 [m.chemicalbook.com]
- 2. Cas 67116-33-0,2-BROMO-3-NITRONAPHTHALENE | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 1-Bromo-8-nitronaphthalene (EVT-3184338) | 13658-56-5 [evitachem.com]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
In-Depth Technical Guide: 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a versatile intermediate in organic synthesis. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and summarizes its known applications, with a focus on its utility as a protective group.
Core Chemical and Physical Properties
This compound is a substituted naphthalene derivative with the chemical formula C₁₁H₆BrNO₄.[1][2] Its structure consists of a naphthalene core functionalized with a carboxylic acid group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 8-position. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable reagent in synthetic chemistry.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrNO₄ | [1][2] |
| Molecular Weight | 296.07 g/mol | [3] |
| CAS Number | 65440-41-7 | [2][4] |
| Appearance | Yellow crystalline solid (predicted) | |
| Melting Point | Data not available in primary sources | |
| Boiling Point | Data not available in primary sources | |
| Solubility | Data not available in primary sources |
Synthesis of this compound
The synthesis of this compound is achieved in a two-step process starting from 1-naphthoic acid, with an overall yield of 78%.[5] The procedure involves an initial bromination followed by nitration.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1-naphthoic acid
-
Materials: 1-naphthoic acid, N-bromosuccinimide (NBS), trifluoroacetic acid.
-
Procedure:
-
Dissolve 1-naphthoic acid in trifluoroacetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-Bromo-1-naphthoic acid.
-
Step 2: Synthesis of this compound
-
Materials: 5-Bromo-1-naphthoic acid, fuming nitric acid, sulfuric acid.
-
Procedure:
-
Carefully add 5-Bromo-1-naphthoic acid to a cooled mixture of fuming nitric acid and sulfuric acid.
-
Maintain the reaction temperature at 0°C while stirring.
-
After the addition is complete, allow the reaction to proceed at 0°C.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to yield this compound.
-
Spectroscopic Data
Predicted Spectroscopic Characteristics:
-
¹H NMR: A complex aromatic region with signals corresponding to the naphthalene ring protons. The proton at the 2-position is expected to be a doublet, while the protons at the 3, 4, 6, and 7-positions will likely appear as multiplets.
-
¹³C NMR: Signals for the eleven carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon atoms attached to the bromine, nitro, and carboxylic acid groups will show characteristic downfield shifts.
-
IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C-NO₂ asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹, respectively).
-
Mass Spectrometry: The molecular ion peak (M+) is expected at m/z 295 and 297 in a 1:1 ratio, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Applications in Organic Synthesis
The primary application of this compound is as a protecting group for alcohols, particularly in the context of the Mitsunobu reaction.[5] The steric strain between the substituents at the 1 and 8 positions of the naphthalene core facilitates the mild removal of this protecting group.[5]
Use as a Protecting Group for Alcohols
This compound can be used to protect primary and secondary alcohols under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate).[5] The resulting ester is stable under various reaction conditions.
Deprotection: The protecting group can be readily removed under mild reducing conditions, for example, using zinc dust in the presence of a proton source.[5] This selective removal is advantageous in multi-step syntheses.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activity or the interaction of this compound with any signaling pathways. While some nitronaphthalene derivatives are known to exhibit toxicity, the biological profile of this particular compound remains to be investigated.[6]
Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Application as a Protecting Group
Caption: A diagram showing the use of this compound as a protecting group for alcohols.
References
- 1. This compound | C11H6BrNO4 | CID 12236000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 65440-41-7 [sigmaaldrich.com]
- 3. Buy this compound (EVT-348322) | 65440-41-7 [evitachem.com]
- 4. This compound | 65440-41-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility Profile of 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-nitronaphthalene-1-carboxylic acid is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a naphthalene core functionalized with a carboxylic acid, a bromine atom, and a nitro group, dictates its physicochemical properties, including its solubility in various solvents.[1] Understanding the solubility profile of this compound is crucial for its synthesis, purification, formulation, and biological evaluation.
This technical guide provides a comprehensive overview of the predicted solubility of this compound based on the general principles of organic chemistry and data from structurally related compounds. Due to a lack of specific experimental data in the public domain, this document focuses on a qualitative assessment and provides a detailed experimental protocol for determining its precise solubility.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₆BrNO₄[1] |
| Molecular Weight | 296.07 g/mol [1] |
| Melting Point | Approximately 260 °C[1] |
| Appearance | Likely a crystalline solid |
| pKa (Predicted) | 2-3 (due to the electron-withdrawing effects of the nitro and bromo groups) |
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its functional groups and the nature of the solvent. The large, nonpolar naphthalene core suggests poor solubility in water.[2] However, the presence of the polar carboxylic acid and nitro groups can impart some degree of solubility in polar organic solvents.[3][4] The carboxylic acid group also allows for significantly increased solubility in aqueous basic solutions due to the formation of a more soluble salt.[5]
The following table provides a qualitative prediction of the solubility of this compound in a range of common solvents.
| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large nonpolar naphthalene backbone dominates over the polar functional groups.[2] |
| Methanol, Ethanol | Slightly Soluble to Soluble | The hydroxyl group of the alcohol can hydrogen bond with the carboxylic acid and nitro groups. | |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents are highly polar and can effectively solvate the polar functional groups of the molecule. |
| Acetone, Acetonitrile | Slightly Soluble | These solvents are moderately polar and should show some ability to dissolve the compound. | |
| Nonpolar | Toluene, Hexane | Insoluble to Very Slightly Soluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds.[6] |
| Aqueous Basic | 5% Sodium Hydroxide | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[5] |
| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | The carboxylic acid will remain protonated, and the low pH will not enhance solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound using the isothermal shake-flask gravimetric method.[7][8]
1. Materials and Equipment:
-
This compound
-
Selected solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Drying oven
2. Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or weight of a specific solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling). Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.
-
Solvent Evaporation: Place the evaporating dish with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A gentle stream of nitrogen can be used to accelerate evaporation.
-
Gravimetric Analysis: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
3. Data Presentation:
Summarize all quantitative data into a clearly structured table, expressing solubility in units such as g/L, mg/mL, or mol/L at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining solubility via the gravimetric method.
References
- 1. Buy this compound (EVT-348322) | 65440-41-7 [evitachem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy 1-Bromo-8-nitronaphthalene (EVT-3184338) | 13658-56-5 [evitachem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
Molecular weight and formula of 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a substituted naphthalene derivative with potential applications in chemical synthesis and drug development. Its distinct molecular structure, featuring electron-withdrawing nitro and bromo groups on the naphthalene core, imparts unique electronic and steric characteristics that make it a valuable intermediate.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrNO₄ | [1] |
| Molecular Weight | 296.07 g/mol | [1] |
| CAS Number | 65440-41-7 | [1][2] |
| IUPAC Name | This compound | |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the bromination of a naphthalene precursor followed by nitration.[1] A plausible and commonly employed synthetic route starts from 1-naphthoic acid.
Experimental Protocol:
Step 1: Bromination of 1-Naphthoic Acid to yield 5-Bromo-1-naphthoic acid
This procedure is based on established methods for the bromination of aromatic carboxylic acids.
-
Materials: 1-Naphthoic acid, N-Bromosuccinimide (NBS), concentrated sulfuric acid.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1-naphthoic acid in concentrated sulfuric acid at 0°C.
-
Slowly add N-Bromosuccinimide (NBS) in portions while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
The crude 5-bromo-1-naphthoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Step 2: Nitration of 5-Bromo-1-naphthoic acid to yield this compound
This step introduces the nitro group at the 8-position of the naphthalene ring.
-
Materials: 5-Bromo-1-naphthoic acid, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
Carefully add 5-bromo-1-naphthoic acid to a flask containing cold (0-5°C) concentrated sulfuric acid and stir until dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 5-bromo-1-naphthoic acid, ensuring the temperature does not exceed 10°C.
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period, monitoring by TLC.
-
Once the reaction is complete, pour the mixture over ice to precipitate the crude product.
-
Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry the product.
-
Purification of the final compound can be achieved by recrystallization, for instance, from a dimethylformamide (DMF)/water or toluene/heptane mixture, to yield pure this compound.[1]
-
Analytical Characterization
The synthesized compound should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the substitution pattern on the naphthalene ring. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (around 12 ppm) in the ¹H NMR spectrum.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1710-1760 cm⁻¹), and the N-O stretches of the nitro group (typically around 1530 and 1350 cm⁻¹).[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) would be appropriate.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthesis and analysis workflow for this compound.
References
Methodological & Application
Synthesis Protocol for 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a valuable intermediate in organic synthesis and drug discovery. The protocol is divided into two main stages: the regioselective bromination of 1-naphthoic acid to yield 5-bromonaphthalene-1-carboxylic acid, followed by the nitration of this intermediate to produce the final product.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 1-Naphthoic acid | Reagent | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent | Acros Organics |
| Acetonitrile | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Sodium Sulfite | Anhydrous | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Magnesium Sulfate | Anhydrous | EMD Millipore |
| Concentrated Sulfuric Acid (98%) | ACS Grade | BDH |
| Concentrated Nitric Acid (70%) | ACS Grade | EMD Millipore |
| Ethanol (95%) | Reagent | Decon Labs |
| Deionized Water | - | - |
| Ice | - | - |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Experimental Protocols
Step 1: Synthesis of 5-Bromonaphthalene-1-carboxylic acid
This procedure is based on the regioselective bromination of an activated aromatic system.[1] The carboxylic acid group in 1-naphthoic acid directs the electrophilic substitution to the 5- and 8-positions. Careful control of the reaction conditions can favor the formation of the 5-bromo isomer.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthoic acid (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromonaphthalene-1-carboxylic acid.
Step 2: Synthesis of this compound
This protocol utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 8-position of the naphthalene ring. The strong directing effect of the carboxylic acid group and the steric hindrance at the 4-position favor nitration at the 8-position.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid (98%) to 5-bromonaphthalene-1-carboxylic acid (1.0 eq) while stirring. Continue stirring until the solid is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (70%) (1.1 eq) to concentrated sulfuric acid (98%) (2.0 eq) with cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 5-bromonaphthalene-1-carboxylic acid, maintaining the internal temperature below 10 °C using the ice bath.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 159-162 | White to off-white solid |
| 5-Bromonaphthalene-1-carboxylic acid | C₁₁H₇BrO₂ | 251.08 | 218-221 | Light yellow solid |
| This compound | C₁₁H₆BrNO₄ | 296.08 | ~260[2] | Yellow solid |
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated acids are highly corrosive and should be handled with extreme care.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Nitrated organic compounds can be explosive and should be handled with care, avoiding heat and shock.
References
Application Notes and Protocols: Step-by-Step Bromination and Nitration of a Naphthalene Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The functionalization of the naphthalene core through electrophilic aromatic substitution reactions, such as bromination and nitration, is a fundamental strategy for the synthesis of diverse chemical entities with potential biological activity or unique photophysical properties. This document provides detailed experimental protocols for the selective bromination and nitration of naphthalene, serving as a representative model for its derivatives. It includes a summary of quantitative data, reaction mechanisms, and visual workflows to guide researchers in these synthetic transformations.
Introduction
The regioselectivity of electrophilic substitution on naphthalene is a key consideration in the synthesis of substituted derivatives. Generally, the C1 (α) position is kinetically favored due to the formation of a more stable carbocation intermediate that preserves one of the aromatic rings.[1][2] However, reaction conditions can be tuned to favor the formation of the C2 (β) isomer or polysubstituted products.[3][4] Understanding and controlling these reactions are crucial for accessing specific isomers required for drug development and other applications.
Quantitative Data Summary
The following tables summarize typical yields and product distributions for the bromination and nitration of naphthalene under various conditions.
Table 1: Summary of Quantitative Data for Bromination of Naphthalene
| Reagent/Conditions | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |
| Br₂ | CCl₄ | Gentle boiling | 1-Bromonaphthalene | >70% | [5] |
| Br₂ (stoichiometric) | CH₂Cl₂ | -50 to -30 | 1,4-Dibromonaphthalene | 90% | [3] |
| Br₂ (photobromination) | CCl₄ | 77 (reflux) | 1,5-Dibromonaphthalene | 80% | [3] |
| Br₂ (3 equiv.) | - | Room Temp | 1,4,6-Tribromonaphthalene | 66% | [4][6] |
| Br₂ (4 equiv.) over KSF clay | - | 25 | 1,2,4,6-Tetrabromonaphthalene | 92% | [3][4] |
| NBS, AIBN | CCl₄ | Reflux | 2-(Bromomethyl)-4-bromonaphthalene (from 4-bromo-2-methylnaphthalene) | - | [7] |
Table 2: Summary of Quantitative Data for Nitration of Naphthalene
| Reagent/Conditions | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |
| HNO₃/H₂SO₄ (1:1) | - | 45-50 | 1-Nitronaphthalene & 2-Nitronaphthalene | 54.4% (total) | [8][9] |
| HNO₃/H₂SO₄ | Glacial Acetic Acid | - | 1-Nitronaphthalene (major), 2-Nitronaphthalene (minor) | - | [10] |
| pyNO₂⁺BF₄⁻ (thermal) | - | - | 1-Nitronaphthalene & 2-Nitronaphthalene | High yields | [11] |
| pyNO₂⁺BF₄⁻ (charge-transfer) | - | - | 1-Nitronaphthalene & 2-Nitronaphthalene | High yields | [11] |
| N₂O₄ (photolytic) | - | - | 1-Nitronaphthalene & 2-Nitronaphthalene | 83% & 15% | [11] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromonaphthalene
This protocol is adapted from a procedure reported in Organic Syntheses.[5]
Materials:
-
Naphthalene (4 moles, 512 g)
-
Carbon tetrachloride (170 cc, 275 g)
-
Bromine (4.4 moles, 220 cc, 707 g)
-
Powdered or granulated sodium hydroxide (20-30 g)
Equipment:
-
2-L flask with a stirrer, reflux condenser, and dropping funnel
-
Water trap
-
Steam bath
-
Distillation apparatus
Procedure:
-
In a 2-L flask, combine naphthalene and carbon tetrachloride.
-
Equip the flask with a stirrer, an efficient reflux condenser, and a dropping funnel with its stem below the liquid level. Connect the top of the condenser to a water trap.
-
Gently heat the mixture to boiling on a steam bath.
-
Slowly add bromine through the dropping funnel over 12-15 hours, ensuring minimal carryover with the evolved hydrogen bromide.
-
Continue gentle warming with stirring for about 6 hours until the evolution of hydrogen bromide ceases.
-
Distill the mixture from the steam bath under slightly reduced pressure to remove the carbon tetrachloride.
-
Add 20-30 g of powdered sodium hydroxide to the residue and stir at 90-100°C for four hours.
-
Transfer the liquid to a flask for fractional distillation under reduced pressure.
-
Collect the main fraction of 1-bromonaphthalene at 132-135°C/12 mm. The forerun, containing unreacted naphthalene, can be chilled and filtered to recover more of the starting material.
Protocol 2: Synthesis of 1-Nitronaphthalene
This protocol is based on the mixed-acid nitration of naphthalene.[8][9]
Materials:
-
Naphthalene (0.50 g)
-
Mixed acid (1:1 concentrated sulfuric acid and nitric acid) (1.0 mL)
-
Ice-water (25 mL)
-
Fresh water (10 mL)
Equipment:
-
Erlenmeyer flask
-
Ice bath
-
Water bath
-
Beaker
-
Pipette
-
Vacuum filtration apparatus
Procedure:
-
Place 1.0 mL of the mixed acid into an Erlenmeyer flask and cool it in an ice bath.
-
Weigh out 0.50 g of finely divided naphthalene.
-
Add the naphthalene in small portions to the stirred mixed acid, maintaining the temperature between 45-50°C.
-
After the addition is complete, stir the reaction mixture in a 60°C water bath for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a beaker containing 25 mL of ice-water with stirring.
-
Allow the yellow product to solidify, then remove the liquid with a pipette.
-
Under a fume hood, boil the solid with 10 mL of fresh water for 10 minutes or more.
-
Cool the mixture in an ice bath and collect the product by vacuum filtration.
-
Measure the total mass of the product and calculate the percent yield.
Reaction Mechanisms and Workflows
Bromination of Naphthalene
The bromination of naphthalene is an electrophilic aromatic substitution reaction. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate (sigma complex). The attack at the α-position is kinetically favored.
Caption: Experimental workflow for the synthesis of 1-bromonaphthalene.
Nitration of Naphthalene
The nitration of naphthalene involves the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then acts as the electrophile.
Caption: Simplified mechanism for the nitration of naphthalene.
Caption: Experimental workflow for the synthesis of 1-nitronaphthalene.
Conclusion
The bromination and nitration of naphthalene derivatives are versatile and powerful tools in synthetic chemistry. The provided protocols and data serve as a practical guide for researchers to perform these reactions effectively. Careful control of reaction conditions is paramount to achieving the desired regioselectivity and yield, which is essential for the synthesis of novel compounds for drug discovery and materials science applications. It is always recommended to perform a thorough literature search for the specific naphthalene derivative of interest, as the nature and position of existing substituents will significantly influence the outcome of the reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Solved Electrophilic Aromatic Substitution: Nitration of | Chegg.com [chegg.com]
- 9. Lab 1 Nitration Of Naphthalene - 792 Words | Bartleby [bartleby.com]
- 10. youtube.com [youtube.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Applications of 5-Bromo-8-nitronaphthalene-1-carboxylic Acid in Organic Synthesis: A Detailed Guide for Researchers
Introduction
5-Bromo-8-nitronaphthalene-1-carboxylic acid is a versatile synthetic intermediate characterized by a naphthalene core bearing three distinct functional groups: a carboxylic acid, a bromine atom, and a nitro group. This unique substitution pattern allows for a range of chemical modifications, making it a valuable building block in the synthesis of complex organic molecules, including polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science. The strategic positioning of the bromo and nitro groups ortho and peri to the carboxylic acid function allows for selective transformations and subsequent intramolecular cyclization reactions.
This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis, with a focus on the preparation of key intermediates and their elaboration into more complex scaffolds.
Application 1: Synthesis of 5-Bromo-8-aminonaphthalene-1-carboxylic Acid via Nitro Group Reduction
A crucial first step in the synthetic manipulation of this compound is the selective reduction of the nitro group to a primary amine. This transformation yields 5-Bromo-8-aminonaphthalene-1-carboxylic acid, a key intermediate for the construction of various heterocyclic systems. The presence of the bromine atom and the carboxylic acid necessitates the use of chemoselective reducing agents to avoid unwanted side reactions.
Quantitative Data for Nitro Reduction
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol | Reflux | 2 - 4 | 85-95 | General Method |
| H₂ (gas), Pd/C | Ethanol | Room Temperature | 12 - 24 | >90 | General Method[1] |
Experimental Protocol: Reduction of this compound with Tin(II) Chloride
This protocol outlines the reduction of the nitro group to an amine using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv.) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 equiv.) to the suspension.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a 5 M sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield 5-Bromo-8-aminonaphthalene-1-carboxylic acid.
Workflow for Nitro Group Reduction
Caption: Workflow for the synthesis of 5-Bromo-8-aminonaphthalene-1-carboxylic acid.
Application 2: Synthesis of Naphtho[1,8-de][1][2]thiazin-2-one Derivatives
The resulting 5-Bromo-8-aminonaphthalene-1-carboxylic acid can be utilized in the synthesis of novel heterocyclic scaffolds. One such application is the preparation of naphtho[1,8-de][1][2]thiazin-2-one derivatives. This transformation involves a two-step sequence: conversion of the amine to an isothiocyanate, followed by an intramolecular cyclization.
Reaction Scheme
The general reaction scheme involves the conversion of the amino group of 5-Bromo-8-aminonaphthalene-1-carboxylic acid into an isothiocyanate using thiophosgene or a related reagent. The resulting isothiocyanate can then undergo an intramolecular cyclization, driven by the proximate carboxylic acid group, to form the naphtho[1,8-de][1][2]thiazin-2-one ring system.
Experimental Protocol: Synthesis of 4-Bromo-2H-naphtho[1,8-de][1][2]thiazin-2-one
This protocol is a general procedure that can be adapted for this specific substrate.
Materials:
-
5-Bromo-8-aminonaphthalene-1-carboxylic acid
-
Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Isothiocyanate Intermediate
-
Dissolve 5-Bromo-8-aminonaphthalene-1-carboxylic acid (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of thiophosgene (1.1 equiv.) in DCM dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude isothiocyanate.
Step 2: Intramolecular Cyclization
-
The crude isothiocyanate can be cyclized by heating in a high-boiling point solvent such as toluene or xylene, or by treatment with a mild acid or base catalyst, depending on the substrate's reactivity.
-
Monitor the cyclization reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 4-Bromo-2H-naphtho[1,8-de][1][2]thiazin-2-one.
Logical Relationship for Heterocycle Synthesis
Caption: Synthetic pathway to Naphtho[1,8-de][1][2]thiazin-2-one derivatives.
Potential Applications in Drug Development
Naphthalene and its derivatives are known to exhibit a wide range of biological activities. The rigid, planar structure of the naphthalene core provides a scaffold for the spatial arrangement of functional groups that can interact with biological targets. The synthesis of novel heterocyclic systems, such as the naphtho[1,8-de][1][2]thiazin-2-ones described above, from this compound opens avenues for the exploration of new pharmacophores. These compounds could be investigated for a variety of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Further derivatization of the bromine atom via cross-coupling reactions could lead to a library of compounds for screening in drug discovery programs.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.
References
Application Notes: 5-Bromo-8-nitronaphthalene-1-carboxylic acid as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a key chemical intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The unique arrangement of the bromo, nitro, and carboxylic acid functional groups on the naphthalene scaffold makes it a valuable precursor for creating diverse molecular architectures, most notably for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Chemical Properties and Overview
This compound (also known as 5-Bromo-8-nitro-1-naphthoic acid) is an aromatic compound with the molecular formula C₁₁H₆BrNO₄ and a molecular weight of 312.08 g/mol .[1] Its structure features a naphthalene core substituted with a bromine atom at the 5-position, a nitro group at the 8-position, and a carboxylic acid at the 1-position. This substitution pattern imparts distinct electronic and steric properties that are advantageous in various chemical syntheses.[1] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, while the bromine atom serves as a versatile handle for cross-coupling reactions. The carboxylic acid provides a site for amide bond formation and other derivatizations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆BrNO₄ | [1] |
| Molecular Weight | 312.08 g/mol | [1] |
| CAS Number | 65440-41-7 | |
| Appearance | Pale yellow to off-white solid | |
| Melting Point | >250 °C |
Synthetic Protocols
The synthesis of this compound is typically achieved through a two-step process involving the bromination and subsequent nitration of 1-naphthoic acid. The following protocol is a representative procedure adapted from established methods for the synthesis of related substituted naphthalenes.
Protocol 1: Synthesis of 5-Bromo-1-naphthoic acid
This procedure outlines the bromination of 1-naphthoic acid.
Materials:
-
1-Naphthoic acid
-
Concentrated Sulfuric Acid (98%)
-
N-Bromosuccinimide (NBS)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (5 volumes relative to 1-naphthoic acid).
-
Cool the sulfuric acid to 0 °C using an ice bath.
-
Slowly add 1-naphthoic acid (1.0 eq) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the 1-naphthoic acid is completely dissolved, cool the solution to -5 °C.
-
Slowly add N-Bromosuccinimide (1.1 eq) in small portions over 1-2 hours, maintaining the temperature between -5 °C and 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
The crude product is dried under vacuum to yield 5-Bromo-1-naphthoic acid.
Protocol 2: Synthesis of this compound
This protocol describes the nitration of 5-Bromo-1-naphthoic acid.
Materials:
-
5-Bromo-1-naphthoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a three-necked round-bottom flask, add concentrated sulfuric acid (4 volumes relative to 5-bromo-1-naphthoic acid).
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5-Bromo-1-naphthoic acid (1.0 eq) in portions, keeping the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (1 volume) at 0 °C in a separate flask.
-
Slowly add the cold nitrating mixture to the solution of 5-Bromo-1-naphthoic acid over 1 hour, maintaining the reaction temperature at 0-5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with copious amounts of cold water.
-
The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent such as acetic acid or ethanol.
Table 2: Representative Reaction Data
| Reaction | Starting Material | Product | Reagents | Typical Yield |
| Bromination | 1-Naphthoic acid | 5-Bromo-1-naphthoic acid | H₂SO₄, NBS | 75-85% |
| Nitration | 5-Bromo-1-naphthoic acid | This compound | H₂SO₄, HNO₃ | 80-90% |
Application in the Synthesis of PARP Inhibitor Scaffolds
This compound is an ideal starting material for the synthesis of naphthalimide and phthalazinone derivatives, which are core structures in many PARP inhibitors. The following protocols outline the conversion of this intermediate into a key phthalazinone precursor.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
This compound
-
Ethanol
-
Water
-
Iron powder
-
Ammonium chloride
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Celite pad
Procedure:
-
To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-Amino-5-bromonaphthalene-1-carboxylic acid, which can be used in the next step without further purification.
Protocol 4: Phthalazinone Ring Formation
This protocol describes the formation of the phthalazinone ring system, a key scaffold in many PARP inhibitors.
Materials:
-
8-Amino-5-bromonaphthalene-1-carboxylic acid
-
Hydrazine hydrate
-
Ethanol or other suitable high-boiling solvent
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 8-Amino-5-bromonaphthalene-1-carboxylic acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq).
-
Heat the mixture to reflux for 12-24 hours. The formation of the phthalazinone ring will result in the elimination of water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the 4-bromo-benzo[de]phthalazin-8-one.
Table 3: Biological Activity of a Representative Downstream PARP Inhibitor
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Olaparib (a phthalazinone-based PARP inhibitor) | PARP-1 | 5 | MDA-MB-436 | [2] |
| Olaparib | PARP-2 | 1 | MDA-MB-436 | [2] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound and its application.
PARP-1 Signaling Pathway in DNA Damage Repair
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution reactions of 5-Bromo-8-nitronaphthalene-1-carboxylic acid. This compound is a valuable building block in medicinal chemistry and materials science due to its reactive sites that allow for the introduction of various functional groups. The electron-withdrawing nitro group at the 8-position activates the naphthalene ring system, facilitating nucleophilic aromatic substitution (SNAr) at the 5-position, where the bromine atom serves as a good leaving group.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic rings. In the case of this compound, the presence of a strongly electron-withdrawing nitro group para to the bromine atom significantly lowers the activation energy for the addition-elimination mechanism, which is the predominant pathway for SNAr reactions. This allows for the displacement of the bromide ion by a variety of nucleophiles, including amines and thiols, under relatively mild conditions.
The general reaction scheme is as follows:
Caption: General scheme of nucleophilic substitution on this compound.
This reaction provides a versatile platform for the synthesis of a library of 5-substituted-8-nitronaphthalene-1-carboxylic acid derivatives, which can be further modified, for instance, by reduction of the nitro group, to generate diverse molecular scaffolds for drug discovery and other applications.
Applications in Medicinal Chemistry and Drug Development
Derivatives of nitronaphthalene have been investigated for their potential biological activities. The introduction of different amine and thiol moieties can significantly influence the pharmacological properties of the resulting compounds. For example, substituted naphthalimides, which can be synthesized from derivatives of naphthalene-1,8-dicarboxylic acid, have shown promise as anticancer agents. While specific applications for derivatives of this compound are not extensively documented in publicly available literature, the core scaffold is of interest in the development of new therapeutic agents.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of this compound with amines and thiols. These protocols are based on standard procedures for SNAr reactions on activated aryl halides and may require optimization for specific substrates.
Protocol 1: Synthesis of 5-(Alkyl/Aryl-amino)-8-nitronaphthalene-1-carboxylic acid
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DMF or DMSO to dissolve the starting material.
-
Add the amine (1.2-1.5 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
Alternatively, if the product is soluble in an organic solvent, perform a liquid-liquid extraction with ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for the synthesis of 5-(Alkyl/Aryl-amino)-8-nitronaphthalene-1-carboxylic acid.
Protocol 2: Synthesis of 5-(Alkyl/Aryl-thio)-8-nitronaphthalene-1-carboxylic acid
This protocol outlines the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the thiol (1.2 eq) and anhydrous DMF or DMSO under a nitrogen atmosphere.
-
If using a base like potassium carbonate (2.0 eq), add it to the flask. If using sodium hydride (1.2 eq), add it portion-wise at 0 °C and stir for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF or DMSO to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
Alternatively, perform a liquid-liquid extraction with ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for the synthesis of 5-(Alkyl/Aryl-thio)-8-nitronaphthalene-1-carboxylic acid.
Data Presentation
Table 1: Reaction of this compound with Various Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Characterization (¹H NMR, ¹³C NMR, MS, IR) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | Data to be determined | Data to be determined |
| 2 | Piperidine | TEA | DMSO | 80 | 8 | Data to be determined | Data to be determined |
| 3 | Thiophenol | K₂CO₃ | DMF | RT | 6 | Data to be determined | Data to be determined |
| 4 | Ethanethiol | NaH | DMF | RT | 4 | Data to be determined | Data to be determined |
Signaling Pathways and Logical Relationships
The synthesized derivatives of this compound can be screened for their biological activity. A potential logical workflow for the discovery of bioactive compounds is outlined below.
Caption: Logical workflow for drug discovery using derivatives of this compound.
This workflow illustrates the progression from the synthesis of a chemical library to the identification and optimization of a lead compound for further preclinical development. The specific signaling pathways that these compounds might modulate would need to be determined through detailed biological and mechanistic studies.
Methods for the Reduction of Nitro Groups to Amines on the Naphthalene Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of a nitro group to an amine on a naphthalene core is a fundamental and critical reaction in synthetic organic chemistry. Naphthylamines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes. The synthesis of these compounds often involves the nitration of the naphthalene ring followed by the reduction of the nitro group. The choice of reduction method is crucial as it can influence the overall yield, purity, and cost-effectiveness of the synthesis, and importantly, its compatibility with other functional groups present in the molecule.
This document provides detailed application notes and protocols for the most common and effective methods for the reduction of nitro groups on the naphthalene core. It includes a comparative summary of various techniques, detailed experimental procedures, and visual representations of workflows and mechanisms to aid researchers in selecting and implementing the optimal strategy for their specific synthetic needs.
Comparative Overview of Reduction Methods
Several methods are available for the reduction of nitronaphthalenes to naphthylamines. The choice of method depends on factors such as the scale of the reaction, the desired chemoselectivity, the availability of specialized equipment (e.g., for high-pressure hydrogenations), and cost considerations. The following table summarizes the key quantitative parameters for some of the most widely used methods.
| Method | Catalyst/Reagent | Typical Solvent(s) | Temperature (°C) | Pressure | Typical Reaction Time | Typical Yield (%) |
| Catalytic Hydrogenation | Platinum/Activated Carbon | Isopropanol/Water | 150 - 250 | 50 - 300 bar (H₂) | 3 - 30 min (continuous) | >99[1] |
| Raney Nickel | Water, Ethanol | 75 - 130 | >24 bar (H₂) | Variable | ~96[1] | |
| Supported Ni Catalyst | Ethanol | 60 - 90 | 1.0 - 3.0 MPa (H₂) | 3 - 8 h | 95 - 99[2] | |
| Co₂Ni₁@NC/SiO₂ | - | 90 | 0.6 MPa (H₂) | 5.5 h | >99[3] | |
| Ni₁Cu₁@C | - | 60 | 0.6 MPa (H₂) | 5 h | >99[3] | |
| Béchamp Reduction | Iron filings / HCl | Water | ~100 (reflux) | Atmospheric | ~4 h | ~90[1] |
| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Ethanol | Reflux | Atmospheric | Variable | Good to high |
| Transfer Hydrogenation | Formic Acid / Pd catalyst | Various | 40 - 125 | Atmospheric | Variable | Good to excellent[4] |
Experimental Protocols
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, often producing water as the only byproduct.[5]
This method is particularly suited for continuous flow processes and offers excellent yields.[1]
Materials:
-
1-Nitronaphthalene (purified, free of sulfur compounds)
-
Platinum on activated carbon (Pt/C) catalyst
-
Isopropanol/Water mixture (as solvent)
-
High-pressure autoclave or continuous flow reactor
-
Hydrogen gas
Procedure:
-
Prepare a solution of purified 1-nitronaphthalene in an isopropanol/water mixture.
-
In a continuous flow reactor packed with a Pt/C catalyst, introduce the solution of 1-nitronaphthalene.
-
Pressurize the reactor with hydrogen gas to 80-150 bar.
-
Heat the reactor to a temperature of 160-200°C.
-
Maintain a residence time of the reaction mixture in the reactor of 3 to 30 minutes.
-
The product, 1-naphthylamine, is continuously collected from the reactor outlet.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
This protocol describes a batch process using a supported nickel catalyst in a more accessible pressure range.[2]
Materials:
-
1-Nitronaphthalene
-
Supported Nickel Catalyst (e.g., Ni on a carrier)
-
Ethanol (95%)
-
Autoclave with stirring mechanism
-
Hydrogen gas
Procedure:
-
To a reaction kettle, add 100g of 1-nitronaphthalene.
-
Add 95% ethanol (at a concentration of 20% of the 1-nitronaphthalene mass).
-
Add the supported nickel catalyst (3-6% of the 1-nitronaphthalene mass).
-
Close the reactor and displace the air with hydrogen gas.
-
Maintain the reactor at normal pressure, and begin heating and stirring.
-
Once the temperature reaches 60°C, introduce hydrogen gas to maintain the internal pressure at 1.0-3.0 MPa.
-
Continue the hydrogenation for 3 to 8 hours, maintaining the temperature between 60-90°C.
-
After the reaction is complete (conversion of 95-99%), cool the reactor and vent the excess hydrogen.
-
Separate the reaction mixture from the catalyst by filtration. The catalyst can be recycled.
-
The filtrate containing 1-naphthylamine can be concentrated and the product purified.
Béchamp Reduction
The Béchamp reduction is a classical and cost-effective method for the reduction of aromatic nitro compounds using iron metal in an acidic medium.[6][7]
Materials:
-
1-Nitronaphthalene
-
Iron turnings or powder
-
30% Hydrochloric acid (HCl)
-
Water
-
Sodium carbonate
-
Reaction vessel with a stirrer and provision for cooling
Procedure:
-
In a beaker equipped with a stirrer, place 200g of iron turnings, 100g of water, and 10 ml of 30% hydrochloric acid.
-
Heat the mixture to 50°C until the evolution of hydrogen ceases.
-
Add 173g of 1-nitronaphthalene in small portions over a period of 4 hours with continuous stirring. Use external cooling to maintain the temperature and prevent it from rising too high, which could lead to the formation of undesired azo compounds.
-
After the addition is complete, continue stirring and treat the mixture with enough sodium carbonate to make it distinctly alkaline.
-
Transfer the contents of the reduction vessel to a basin.
-
The 1-naphthylamine can be isolated by steam distillation. Heat the mixture to 200°C to remove the water, then introduce super-heated steam at 250°C.
-
The distillation is complete when no more product is carried over with the steam. This should take approximately 1-1.5 hours.
-
After cooling, separate the 1-naphthylamine from the aqueous layer, melt it, and dry it at 110°C.
-
The crude product can be purified by vacuum distillation to obtain a colorless crystalline product.
Chemical Reduction with Tin(II) Chloride (SnCl₂)
Reduction with stannous chloride is a mild method suitable for laboratory-scale synthesis and is often used when other reducible functional groups are present.[8]
Materials:
-
Nitronaphthalene derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Dissolve the nitronaphthalene derivative (e.g., 2.81 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add tin(II) chloride dihydrate (e.g., 14.7 mmol) to the solution.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and continue for the required time (monitoring by TLC is recommended).
-
Upon completion, cool the reaction mixture and quench by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the solution is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
The product can be purified by column chromatography or recrystallization.
Diagrams of Workflows and Mechanisms
Chemoselectivity
For applications in drug development and complex molecule synthesis, the chemoselective reduction of a nitro group in the presence of other reducible functional groups is of paramount importance.
-
Catalytic Hydrogenation: Standard catalysts like Pd/C can also reduce other functional groups such as alkenes, alkynes, and some carbonyls, and can cause dehalogenation.[8] The use of specific catalysts, such as sulfided platinum or certain non-noble metal catalysts, can enhance chemoselectivity.[9] For instance, Raney nickel is often preferred over Pd/C when trying to avoid the dehalogenation of aromatic halides.[8]
-
Béchamp Reduction: This method is known for its good chemoselectivity towards the nitro group, often leaving other functional groups like ketones, esters, and halogens intact.[6]
-
Tin(II) Chloride: SnCl₂ is a mild reducing agent that provides good chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities.[8]
-
Transfer Hydrogenation: Using formic acid as a hydrogen source with an appropriate catalyst can offer high chemoselectivity. A broad range of functional groups, including halogens, aldehydes, ketones, and nitriles, can be tolerated under optimized conditions.[10]
Conclusion
The reduction of a nitro group on a naphthalene core to an amine is a versatile transformation with a range of available methodologies. Catalytic hydrogenation offers high yields and clean reaction profiles, making it suitable for industrial applications, although catalyst choice is critical for chemoselectivity. The Béchamp reduction remains a robust and economical option, particularly when high chemoselectivity is required on a laboratory scale. Other methods, such as reduction with SnCl₂ or transfer hydrogenation, provide milder alternatives that are valuable for the synthesis of complex, functionalized molecules. The protocols and comparative data provided herein should serve as a practical guide for researchers to select and execute the most appropriate reduction strategy for their synthetic targets.
References
- 1. scribd.com [scribd.com]
- 2. EP0174563B1 - Process for preparing 1-naphthyl amine - Google Patents [patents.google.com]
- 3. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reaction mechanisms involving 5-Bromo-8-nitronaphthalene-1-carboxylic acid. This document includes theoretical frameworks, detailed experimental protocols adapted from standard organic chemistry procedures, and illustrative data for key transformations. The protocols provided herein are intended as a starting point for laboratory investigation and may require further optimization for specific applications.
Overview of Reactivity
This compound is a multifunctional aromatic compound featuring a naphthalene core substituted with a carboxylic acid, a nitro group, and a bromine atom. This unique substitution pattern imparts a distinct reactivity profile, allowing for selective transformations at each functional group. The primary reaction pathways include:
-
Nucleophilic Aromatic Substitution (SNAr) of the bromine atom, activated by the electron-withdrawing nitro group.
-
Reduction of the Nitro Group to an amine, a key transformation for the synthesis of various derivatives.
-
Reactions of the Carboxylic Acid Group , such as esterification and conversion to an acyl chloride, for further functionalization.
The interplay of these functional groups is crucial. The strong electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the naphthalene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C-5 position is susceptible to nucleophilic aromatic substitution due to the activating effect of the electron-withdrawing nitro group at the C-8 position. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.
Reaction Mechanism: Addition-Elimination
The nucleophile attacks the carbon bearing the bromine, leading to the formation of a negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by the delocalization of the negative charge onto the nitro group. The subsequent elimination of the bromide ion restores the aromaticity of the ring.
A simplified diagram of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Experimental Protocol: Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.
-
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (3-5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous polar aprotic solvent to dissolve the starting material.
-
Add the amine (3-5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-150 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with HCl (1M) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Illustrative Data
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | DMF | 120 | 12 | 85 |
| Piperidine | NMP | 130 | 10 | 88 |
| Aniline | DMSO | 150 | 24 | 75 |
Reduction of the Nitro Group
The nitro group at the C-8 position can be selectively reduced to an amino group, providing a key intermediate for the synthesis of various heterocyclic compounds and other derivatives. Catalytic hydrogenation is a common and efficient method for this transformation.
Reaction Mechanism: Catalytic Hydrogenation
The reaction involves the use of a metal catalyst (e.g., Palladium on carbon) to facilitate the transfer of hydrogen to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.
Workflow for the catalytic hydrogenation of the nitro group.
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Acetic Acid)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filtration agent (e.g., Celite®)
-
-
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and evacuate and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1-4 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization if necessary.
-
Illustrative Data
| Solvent | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) |
| Ethanol | 5 | 1 | 6 | 95 |
| Ethyl Acetate | 5 | 1 | 8 | 92 |
| Acetic Acid | 10 | 4 | 4 | 98 |
Reactions of the Carboxylic Acid Group
The carboxylic acid at the C-1 position can undergo a variety of transformations typical for this functional group. Fischer esterification and conversion to an acyl chloride are two fundamental reactions.
Fischer Esterification
This reaction converts the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst. The reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol.
The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the ester.
Application Notes and Protocols for 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 5-Bromo-8-nitronaphthalene-1-carboxylic acid (CAS No: 65440-41-7). Due to the limited availability of specific safety data for this compound, the following guidelines are based on its chemical structure and data from structurally similar compounds, including bromonaphthalenes, nitronaphthalenes, and naphthalene carboxylic acids. It is imperative to handle this chemical with caution in a controlled laboratory environment.
Physicochemical and Toxicological Data
The quantitative data for this compound is limited. The table below includes available data for the compound and inferred toxicological information from related molecules.
| Property | Value | Source/Analogue |
| Physical Properties of this compound | ||
| Molecular Formula | C₁₁H₆BrNO₄ | --INVALID-LINK-- |
| Molecular Weight | 296.07 g/mol | --INVALID-LINK-- |
| Melting Point | Approximately 260 °C | --INVALID-LINK-- |
| Boiling Point | Predicted to be around 488.9 °C | --INVALID-LINK-- |
| Density | Approximately 1.804 g/cm³ | --INVALID-LINK-- |
| Inferred Toxicological Data | ||
| Acute Oral Toxicity (LD50) | Harmful if swallowed. (Analogue: 1-Nitronaphthalene, Rat: 120 mg/kg) | --INVALID-LINK-- |
| Skin Corrosion/Irritation | May cause skin irritation. (Analogue: 1-Bromonaphthalene) | --INVALID-LINK-- |
| Serious Eye Damage/Irritation | Causes serious eye irritation. (Analogue: 1-Bromonaphthalene) | --INVALID-LINK-- |
| Carcinogenicity | Possible cancer hazard. (Analogue: 1-Nitronaphthalene, IARC Group 3: Not classifiable as to its carcinogenicity to humans) | --INVALID-LINK-- |
Hazard Identification and Precautionary Measures
Based on the functional groups (bromo, nitro, carboxylic acid on a naphthalene core), this compound should be treated as a hazardous substance.
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing cancer.
-
Toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Experimental Protocols
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Vortex mixer
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Procedure:
-
Don all required PPE before entering the laboratory.
-
Perform all handling of the solid compound and preparation of solutions within a certified chemical fume hood.
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound using a clean spatula. Avoid generating dust.
-
Transfer the weighed compound to an appropriate container for dissolution.
-
Add the desired volume of solvent to the container.
-
Securely cap the container and mix using a vortex mixer until the solid is completely dissolved.
-
Label the container with the compound name, concentration, solvent, and date of preparation.
-
Clean the spatula and work area with an appropriate solvent and dispose of the waste in a designated hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water after handling.
Storage Protocol
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
Procedure:
-
Ensure the container with this compound is tightly sealed.
-
Store the container in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is between 15-25°C.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled as containing hazardous chemicals.
-
Maintain an inventory of the compound, including the amount and date of receipt.
Spill and Waste Disposal Protocol
In the event of a spill, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Collect the absorbed material into a suitable container for disposal.[2]
-
Clean the spill area with a suitable solvent and decontaminating solution.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
Waste Disposal:
-
Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Visualized Workflows
The following diagrams illustrate the key workflows for the safe handling and storage of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for the safe storage of this compound.
References
5-Bromo-8-nitronaphthalene-1-carboxylic acid material safety data sheet (MSDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on 5-Bromo-8-nitronaphthalene-1-carboxylic acid, including its material safety data, potential applications, and relevant experimental protocols. The information is compiled for use in a research and development setting.
Material Safety Data Sheet (MSDS) Information
A complete, official Material Safety Data Sheet for this compound was not located. The following data is a compilation of information from various sources and data for structurally related compounds. It should be used for guidance purposes only, and a full risk assessment should be conducted before handling this chemical.
1.1. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrNO₄ | [1] |
| Molecular Weight | 296.07 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Approximately 260 °C | - |
| Boiling Point | Predicted to be around 488.9 °C | - |
| Density | Approximately 1.804 g/cm³ | - |
| CAS Number | 65440-41-7 | [2] |
1.2. Hazard Identification
The hazard profile for this compound is not fully established. The following information is based on the known hazards of structurally similar compounds, such as 5-bromonaphthalene-1-carboxylic acid and 5-nitronaphthalene-1-carboxylic acid.[3][4]
| Hazard Statement | Description | GHS Classification (Inferred) |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
1.3. Handling and Storage
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. |
Application Notes
This compound is a substituted naphthalene derivative. Its structure, featuring a carboxylic acid, a bromine atom, and a nitro group, makes it a versatile intermediate in organic synthesis.
-
Synthetic Intermediate: The carboxylic acid group can be converted to other functional groups such as esters, amides, or acid chlorides. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules.[1]
-
Precursor for Heterocyclic Compounds: The presence of multiple functional groups allows for its use in the synthesis of complex heterocyclic systems.
-
Research Chemical: It can be used as a building block in the development of novel materials or as a scaffold in medicinal chemistry for the synthesis of potential drug candidates. Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[5][6]
Experimental Protocols
3.1. Synthesis of this compound
This protocol describes a general two-step synthesis involving the bromination and subsequent nitration of a naphthalene derivative.[1]
Workflow for the Synthesis of this compound
References
- 1. Buy this compound (EVT-348322) | 65440-41-7 [evitachem.com]
- 2. This compound | 65440-41-7 [chemicalbook.com]
- 3. 5-Nitronaphthalene-1-carboxylic acid | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Dyes and Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a representative azo dye and the formulation of drug-delivery nanoparticles. The accompanying data and visualizations are intended to serve as a practical guide for researchers in the fields of materials science, chemistry, and drug development.
Section 1: Synthesis of a Representative Azo Disperse Dye
Application Note: Azo dyes are a prominent class of synthetic organic colorants, distinguished by the presence of the azo group (-N=N-). Their widespread use stems from their versatile color palette and tunable properties, which can be modified by altering the chemical structure of the aromatic amine (diazo component) and the coupling component.[1] Disperse dyes, a subset of azo dyes, are non-ionic and designed for dyeing hydrophobic fibers such as polyester. The following protocol details the synthesis of a hypothetical, yet representative, azo disperse dye using an aniline derivative.
Experimental Protocol: Synthesis of a Disperse Azo Dye
This protocol is divided into two main stages: diazotization of the aromatic amine and the subsequent azo coupling reaction.
Materials:
-
Aniline derivative (e.g., 4-nitroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Coupling agent (e.g., N,N-diethylaniline)
-
Sodium acetate
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
Part 1: Diazotization of Aniline Derivative
-
In a beaker, dissolve the aniline derivative (0.01 mol) in a solution of concentrated hydrochloric acid (3 mL) and water (10 mL), heating gently if necessary.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol in 5 mL water) dropwise to the amine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper and neutralized with a small amount of sulfamic acid if necessary.
Part 2: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (0.01 mol) in a minimal amount of dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
Part 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any unreacted salts.
-
Dry the synthesized dye in a desiccator or a low-temperature oven.
Data Presentation: Photophysical Properties of Azo Dyes
The photophysical properties of azo dyes are crucial for their application and can be influenced by the solvent and substituents on the aromatic rings.[2]
| Dye | Solvent | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Azobenzene | Hexane | trans | 314 | 21,000 |
| Azobenzene | Hexane | cis | 433 | 1,500 |
| Disperse Red 1 | Acetone | trans | 488 | - |
| Methyl Orange | Water (pH > 4.4) | trans | 464 | 25,000 |
Data compiled from multiple sources. Values can vary with experimental conditions.[2]
Visualization: Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of an azo disperse dye.
Section 2: Synthesis of Functional Polymeric Nanoparticles for Drug Delivery
Application Note: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in the development of drug delivery systems.[3] PLGA nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[4] The surface of these nanoparticles can be functionalized with targeting ligands to enhance drug delivery to specific cells or tissues.[5] This protocol describes the preparation of PLGA nanoparticles using a single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs.
Experimental Protocol: Preparation of PLGA Nanoparticles
Materials:
-
PLGA (poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate
-
PVA (poly(vinyl alcohol))
-
Hydrophobic drug (e.g., Doxorubicin)
-
Distilled water
-
Beakers
-
Sonicator
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
Part 1: Preparation of Phases
-
Organic Phase: Dissolve 250 mg of PLGA and the desired amount of the hydrophobic drug in 5 mL of dichloromethane.
-
Aqueous Phase: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of distilled water. Heat to approximately 85°C with stirring until the PVA is fully dissolved, then cool to room temperature.
Part 2: Emulsification
-
Add the organic phase to the aqueous phase in a beaker.
-
Immediately sonicate the mixture using a probe sonicator while keeping the beaker in an ice bath. Sonication should be performed for 3-5 minutes with a pulse cycle (e.g., 1 second on, 3 seconds off) to prevent overheating.
Part 3: Solvent Evaporation and Nanoparticle Collection
-
After sonication, transfer the emulsion to a magnetic stirrer and stir for several hours at room temperature to allow the dichloromethane to evaporate.
-
Once the solvent has evaporated, the nanoparticle suspension is formed.
-
To collect the nanoparticles, centrifuge the suspension at a low speed (e.g., 8,000 rpm for 3 minutes) to remove any large aggregates.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in distilled water or a suitable buffer.
Data Presentation: Characterization of Drug-Loaded PLGA Nanoparticles
The physical characteristics and drug-loading properties of PLGA nanoparticles are critical for their performance as drug delivery vehicles.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Capecitabine-loaded PLGA NPs | 144.5 ± 2.5 | -14.8 | 88.4 ± 0.17 | 16.98 ± 0.7 |
Data from a study on Capecitabine-loaded PLGA nanoparticles.[4]
Visualization: PLGA Nanoparticle Preparation Workflow
Caption: Workflow for the preparation of drug-loaded PLGA nanoparticles.
Section 3: Synthesis of Near-Infrared II (NIR-II) Fluorophores for Bioimaging
Application Note: Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for in vivo bioimaging, including deeper tissue penetration and higher spatial resolution.[6] The development of organic fluorophores with emission in this region is a key area of research. This section provides a representative synthesis protocol for a NIR-II dye and presents key photophysical data for several recently developed fluorophores.
Experimental Protocol: Synthesis of a NIR-II Fluorophore (Illustrative)
The synthesis of NIR-II fluorophores often involves multi-step organic reactions to construct a conjugated system with a low energy gap. The following is a generalized, illustrative protocol based on common synthetic strategies.
Materials:
-
Precursor A (e.g., a derivative of indolenine)
-
Precursor B (e.g., a polymethine bridge precursor)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard organic synthesis glassware (round-bottom flasks, condensers, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Dissolve precursor A (2 equivalents) and precursor B (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a base, such as triethylamine, to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Further purify the product by recrystallization to obtain the final NIR-II fluorophore.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis-NIR spectroscopy.
Data Presentation: Photophysical Properties of NIR-II Fluorophores
The quantum yield and emission maximum are critical parameters for the performance of NIR-II fluorophores in bioimaging applications.
| Fluorophore | Emission Max (nm) | Quantum Yield (%) |
| 5H5 | 1125 | 2.6 |
| FD-1080 | 1080 | 0.31 (in ethanol), 5.94 (with FBS) |
| LZ-1105 | 1105 | 1.69 |
| HL3 dots | >1550 | 0.05 (in NIR-IIb region) |
Data compiled from various studies on NIR-II fluorophores.[6][7][8]
Visualization: Logical Relationship in NIR-II Fluorophore Design
Caption: Key design strategies for engineering NIR-II fluorophores.
References
- 1. [PDF] Characterisation of polymeric nanoparticles for drug delivery. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 5-Bromo-8-nitronaphthalene-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The predominant synthetic strategy involves a two-step process starting from a suitable naphthalene derivative. The general approach is the bromination of 1-naphthalenecarboxylic acid or a related precursor, followed by the nitration of the resulting 5-bromo-1-naphthalenecarboxylic acid. The order of these steps is critical for achieving the desired substitution pattern.
Q2: Why is the order of bromination and nitration important?
A2: The directing effects of the substituents on the naphthalene ring govern the position of incoming electrophiles. The carboxylic acid group at the 1-position is a deactivating group but directs incoming electrophiles to the ortho (2 and 8) and para (4 and 5) positions. Bromination of 1-naphthalenecarboxylic acid typically favors substitution at the 5-position. Subsequently, in 5-bromo-1-naphthalenecarboxylic acid, both the bromo and carboxylic acid groups direct the incoming nitro group to the 8-position, leading to the desired product.
Q3: What are the key factors that influence the overall yield?
A3: Several factors can significantly impact the yield:
-
Purity of starting materials: Impurities can lead to side reactions and lower yields.
-
Reaction conditions: Temperature, reaction time, and the ratio of reagents for both bromination and nitration steps are crucial.
-
Catalysts: The choice and concentration of catalysts, such as Lewis acids for bromination, can affect reaction rate and selectivity.
-
Solvent: The solvent can influence the solubility of reactants and the reaction pathway.
-
Work-up and purification: Inefficient extraction or purification methods can lead to product loss.
Q4: How do substituents on the naphthalene ring affect the regioselectivity of nitration?
A4: Substituents play a significant role in directing the position of the incoming nitro group. Activating groups like methyl (-CH₃) or methoxy (-OCH₃) direct nitration to ortho and para positions relative to themselves. Deactivating groups, such as a nitro group (-NO₂), direct incoming groups to the meta position on the same ring or to the 5- and 8-positions on the other ring.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-bromo-1-naphthalenecarboxylic acid (Bromination Step) | 1. Incomplete reaction. 2. Formation of multiple brominated isomers. 3. Sub-optimal temperature. | 1. Increase reaction time or slightly increase the temperature. Monitor the reaction progress using TLC. 2. Use a Lewis acid catalyst (e.g., FeBr₃) to improve regioselectivity. Control the stoichiometry of the brominating agent. 3. For the bromination of 1-bromonaphthalene to 1,4-dibromonaphthalene, a high yield of 90% is achieved at low temperatures (-30 to -50 °C).[2] While a different reaction, it highlights the importance of temperature control. |
| Low Yield of this compound (Nitration Step) | 1. Inappropriate nitrating agent or conditions. 2. Insufficient reaction time. 3. Formation of undesired nitro-isomers. 4. Over-nitration (di-nitration). | 1. Use a well-defined nitrating mixture (e.g., HNO₃/H₂SO₄). For sensitive substrates, milder nitrating agents can be considered. The use of a zeolite catalyst (e.g., HBEA-25) with fuming nitric acid at low temperatures (-15 °C) has been shown to give moderate yields (68.2%) for the mononitration of naphthalene.[3][4] 2. Monitor the reaction to completion using TLC. 3. Control the reaction temperature strictly. Lower temperatures generally favor kinetic control and can improve selectivity. 4. Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly and maintain a low reaction temperature to minimize the formation of di-nitro byproducts. |
| Poor Regioselectivity in the Nitration Step | 1. Incorrect reaction temperature. 2. Unsuitable solvent or nitrating agent. | 1. Optimize the reaction temperature. For naphthalene nitration, lower temperatures favor the α-isomer.[1] 2. The choice of solvent and nitrating agent can significantly influence the isomer ratio. Consider alternative systems as indicated in the data tables below. |
| Product is difficult to purify (oily or contains persistent impurities) | 1. Presence of isomeric byproducts. 2. Residual starting material or reagents. 3. Formation of tar-like substances due to harsh reaction conditions. | 1. Recrystallization from a suitable solvent system is often effective. For this compound, consider solvent mixtures like DMF/water or toluene/heptane. 2. Ensure a thorough work-up procedure to remove unreacted reagents and acids. 3. Avoid excessive heating and prolonged reaction times, especially during nitration. |
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the regioselectivity of naphthalene nitration, which serves as a model system to understand the principles applicable to the synthesis of this compound.
Table 1: Influence of Nitrating Agent and Solvent on Mononitration of Naphthalene
| Nitrating Agent | Solvent | Temperature (°C) | α-Isomer (%) | β-Isomer (%) | α:β Ratio |
| HNO₃/H₂SO₄ | - | 60 | ~90 | ~10 | 9:1 |
| HNO₃/CH₃COOH | Acetic Acid | 50 | 95.5 | 4.5 | 21.2:1 |
| NO₂BF₄ | Sulfolane | 25 | 96.5 | 3.5 | 27.6:1 |
| NO₂BF₄ | Nitromethane | 25 | 92.0 | 8.0 | 11.5:1 |
| Data compiled from various sources.[1] |
Table 2: Isomer Distribution in the Mononitration of Methylnaphthalenes
| Substrate | Nitrating Agent | Solvent | Main Products and Distribution (%) |
| 1-Methylnaphthalene | HNO₃/H₂SO₄ | Acetic Anhydride | 4-nitro (72%), 2-nitro (10%), 5-nitro (8%), 8-nitro (5%) |
| 2-Methylnaphthalene | HNO₃/H₂SO₄ | Acetic Anhydride | 1-nitro (58%), 8-nitro (16%), 4-nitro (12%), 5-nitro (8%) |
| Data adapted from studies on the nitration of methylnaphthalenes.[1] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1-naphthalenecarboxylic acid (Bromination)
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-naphthalenecarboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (e.g., 0.05 eq) to the solution.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating may be required.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite to destroy excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound (Nitration)
This protocol is a general procedure based on the nitration of naphthalene derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-1-naphthalenecarboxylic acid (1.0 eq) in concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to concentrated sulfuric acid (1.0-1.2 eq) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 5-bromo-1-naphthalenecarboxylic acid over a period of 30-60 minutes, ensuring the temperature of the reaction remains below 5 °C.[1]
-
Reaction: Stir the mixture at 0-5 °C for a specified time (e.g., 1-2 hours) until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dimethylformamide (DMF)/water or toluene/heptane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the overall yield of the synthesis.
References
Technical Support Center: Purification of 5-Bromo-8-nitronaphthalene-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-8-nitronaphthalene-1-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very little or no precipitate forms upon cooling. | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used. | - Add a co-solvent (anti-solvent) in which the compound is less soluble to induce precipitation.- Concentrate the solution by carefully evaporating some of the solvent before cooling. |
| A significant amount of product remains in the mother liquor. | - The compound has moderate solubility in the chosen solvent at low temperatures. | - Cool the solution to a lower temperature (e.g., using an ice bath or refrigerator) to maximize precipitation.- Recover the remaining product from the mother liquor by evaporating the solvent and attempting a second recrystallization or using an alternative purification method like column chromatography. |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the impure product.- The rate of cooling is too rapid. | - Use a lower-boiling point solvent or a solvent mixture.- Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.- Add a seed crystal to encourage crystallization. |
Issue 2: Persistent Impurities After Purification
| Symptom | Possible Cause | Suggested Solution |
| The melting point of the purified product is broad or lower than the expected ~260°C. | - The presence of isomeric impurities (e.g., other bromonitronaphthalene carboxylic acid isomers).- Residual starting materials or byproducts from the synthesis. | - Perform a second recrystallization, potentially with a different solvent system.- For very persistent impurities, consider using column chromatography for a more effective separation. |
| The purified product has a dark color. | - The presence of colored byproducts, such as dinitrated species. | - Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities. Be aware that this may also lead to some loss of the desired product.- Column chromatography can be effective in separating colored impurities. |
| Analytical tests (e.g., HPLC, NMR) show the presence of multiple components. | - The chosen purification method is not effective for the specific impurities present. | - If recrystallization was used, switch to column chromatography.- If column chromatography was used, optimize the mobile phase (solvent system) to achieve better separation. A gradient elution might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include regioisomers formed during the bromination and nitration steps, unreacted starting materials, and over-reacted products such as dibrominated species (e.g., 5,8-dibromonaphthalene-1-carboxylic acid).[1]
Q2: What is the best solvent for recrystallizing this compound?
A2: High-purity dimethylformamide (DMF)/water or toluene/heptane mixtures are preferred solvent systems for the recrystallization of this compound.[1] For a structurally similar compound, 5-bromo-8-nitroisoquinoline, a heptane/toluene (4:1) mixture has been used to achieve high purity (>99%).[1]
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is recommended when very high purity (>99.5%) is required, or when recrystallization fails to remove persistent impurities, such as isomers with similar solubility profiles to the target compound.[1] However, be aware that column chromatography can lead to a 15-20% loss of product and is less scalable than recrystallization.[1]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. A sharp melting point around 260°C is a good indicator of high purity.[1] For more definitive analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to detect and quantify any remaining impurities.
Data on Purification Techniques
The following table summarizes the effectiveness of different purification techniques for this compound and analogous compounds.
| Purification Method | Solvent/Eluent System | Purity Achieved | Yield/Product Loss | Notes |
| Recrystallization | Dimethylformamide (DMF)/Water | High | - | A preferred method for its scalability.[1] |
| Recrystallization | Toluene/Heptane | High | - | Another preferred and cost-effective method.[1] |
| Recrystallization | Heptane/Toluene (4:1) | >99% | - | Used for the analogous compound 5-bromo-8-nitroisoquinoline.[1] |
| Column Chromatography | Silica Gel with Dichloromethane/Ethyl Acetate (9:1 → 5:1) | >99.5% | 15-20% product loss | Ideal for removing dibrominated impurities at a research scale.[1] |
Experimental Protocols
1. Recrystallization using a Toluene/Heptane Solvent System
This protocol is a recommended starting point based on methods used for analogous compounds.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the crude product completely. This should be done with gentle heating and stirring.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
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Induce Crystallization: While the solution is still warm, slowly add heptane until the solution becomes slightly turbid (cloudy).
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
2. Column Chromatography
This protocol is a general guideline for the purification of this compound when high purity is required.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Carefully pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 9:1 dichloromethane/ethyl acetate) and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the 9:1 dichloromethane/ethyl acetate mixture, collecting fractions.
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Gradient Elution (Optional): If the impurities are not separating well, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 5:1 dichloromethane/ethyl acetate).
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Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Recrystallization of 5-Bromo-8-nitro-1-naphthoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 5-Bromo-8-nitro-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 5-Bromo-8-nitro-1-naphthoic acid?
The primary goal of recrystallization is to purify the crude 5-Bromo-8-nitro-1-naphthoic acid. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while impurities remain dissolved in the solvent.
Q2: What are the key characteristics of a good recrystallization solvent for this compound?
An ideal solvent for the recrystallization of 5-Bromo-8-nitro-1-naphthoic acid should exhibit the following properties:
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High solubility at elevated temperatures: The compound should be very soluble in the hot solvent.
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Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
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Does not react with the compound: The solvent must be chemically inert towards 5-Bromo-8-nitro-1-naphthoic acid.
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Boiling point considerations: The solvent's boiling point should be high enough to facilitate dissolution but not so high that it becomes difficult to remove from the crystals. It should also be lower than the melting point of the compound to prevent it from oiling out.
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Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
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Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for this compound. The volume of the solvent is insufficient. | Try a more polar solvent or a solvent mixture. Increase the volume of the solvent incrementally until the compound dissolves. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. The compound is impure. | Use a lower-boiling point solvent. Add a small amount of hot solvent to the oily mixture to try and dissolve it, then cool slowly. Perform a preliminary purification step (e.g., column chromatography) before recrystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid. | Reduce the volume of the solvent by evaporation. Allow the solution to cool more slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Crystal yield is low. | The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization occurred during hot filtration. | Cool the solution in an ice bath for a longer period. Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Crystals are colored or appear impure. | The solvent is not effectively removing colored impurities. The compound co-crystallized with impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Re-recrystallize the product, potentially using a different solvent system. |
Experimental Protocols
General Recrystallization Workflow
The following diagram outlines the general workflow for the recrystallization of 5-Bromo-8-nitro-1-naphthoic acid.
Caption: General experimental workflow for the recrystallization process.
Solvent Selection Protocol
A systematic approach to selecting an appropriate solvent is crucial for successful recrystallization.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Recommended Solvents for 5-Bromo-8-nitro-1-naphthoic acid
Based on the structure of 5-Bromo-8-nitro-1-naphthoic acid, which contains a carboxylic acid group, a non-polar naphthalene core, and polar nitro and bromo groups, the following solvents and solvent systems are recommended for initial screening.
| Solvent/System | Rationale | Potential Issues |
| Ethanol | The carboxylic acid group suggests solubility in polar protic solvents. | May be too good of a solvent, leading to low recovery. |
| Acetic Acid | Often a good solvent for aromatic carboxylic acids. | Can be difficult to remove completely from the final product. |
| Toluene | The naphthalene ring suggests solubility in aromatic solvents. | May require a co-solvent to increase polarity for the nitro and carboxyl groups. |
| Ethanol/Water | A versatile solvent mixture that allows for fine-tuning of polarity. | The compound may oil out if the water is added too quickly or if the solution is cooled too rapidly. |
| Toluene/Heptane | A non-polar solvent system where heptane acts as an anti-solvent. | May not be polar enough to dissolve the compound, even when hot. |
It is important to note that the ideal solvent or solvent system must be determined experimentally. The information provided here serves as a starting point for optimization. For acidic or basic molecules, crystallization of a salt form can also be a useful purification strategy.[1]
References
Technical Support Center: Troubleshooting Side Reactions in the Nitration of Bromonaphthalene Compounds
Welcome to the technical support center for the nitration of bromonaphthalene compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common side reactions and other issues encountered during the nitration of 1-bromonaphthalene and 2-bromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major mononitrated products from the nitration of 1-bromonaphthalene and 2-bromonaphthalene?
A1: The nitration of bromonaphthalene is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the electronic and steric effects of the bromine substituent and the inherent reactivity of the naphthalene ring.
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For 1-bromonaphthalene: The bromine atom is an ortho-, para-director, and the alpha-positions of the naphthalene ring are generally more reactive. Therefore, the major products are typically 1-bromo-4-nitronaphthalene and 1-bromo-5-nitronaphthalene.
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For 2-bromonaphthalene: The bromine at the 2-position directs incoming electrophiles to the 1, 3, 6, and 8 positions. The major products are generally 2-bromo-1-nitronaphthalene and 2-bromo-6-nitronaphthalene.
Q2: What are the most common side reactions to be aware of during the nitration of bromonaphthalene?
A2: The most frequently encountered side reactions include:
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Formation of undesired isomers: In addition to the major products, other positional isomers are often formed.
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Dinitration: The introduction of a second nitro group onto the naphthalene ring can occur, especially under harsh reaction conditions (e.g., high temperatures, excess nitrating agent).
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Oxidation: Strong nitrating agents can oxidize the naphthalene ring, leading to the formation of colored byproducts and tar-like substances.
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Sulfonation: When using a nitrating mixture containing sulfuric acid, sulfonation of the aromatic ring can be a competing side reaction.
Q3: How can I minimize the formation of these side products?
A3: Careful control of reaction conditions is crucial for minimizing side reactions:
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Temperature Control: Maintain a low reaction temperature, often between 0°C and 5°C, especially during the addition of the nitrating agent.[1]
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Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to the solution of bromonaphthalene to prevent localized overheating and high concentrations of the nitrating agent.
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Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to minimize dinitration.
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Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent than the standard nitric acid/sulfuric acid mixture.
Q4: How can I separate the different nitrobromonaphthalene isomers?
A4: The separation of positional isomers can be challenging due to their similar physical properties. Common techniques include:
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Fractional Crystallization: This method can be effective if the isomers have significantly different solubilities in a particular solvent.
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Column Chromatography: Silica gel column chromatography is a widely used technique for separating isomers. The choice of eluent is critical and often requires careful optimization.[2][3][4]
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Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful tool.
Q5: What analytical techniques are best for identifying the different isomers?
A5: A combination of spectroscopic techniques is typically used for unambiguous identification:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for distinguishing between isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.[5][6][7][8][9][10]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, aiding in their identification.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the nitration of bromonaphthalene compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or GC to ensure the starting material is consumed. 2. Use milder reaction conditions (lower temperature, shorter reaction time). 3. Optimize the reaction temperature. A temperature that is too low may result in a very slow reaction, while a temperature that is too high can lead to side reactions. |
| Formation of Multiple Isomers | 1. Reaction conditions favoring a mixture of kinetic and thermodynamic products. 2. Steric and electronic effects leading to multiple reactive sites. | 1. Lowering the reaction temperature generally favors the kinetically controlled product. 2. Vary the solvent and nitrating agent to influence the isomer ratio. |
| Significant Dinitration | 1. Excess of nitrating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or only a slight excess of the nitrating agent. 2. Maintain a low reaction temperature. 3. Monitor the reaction closely and quench it once the desired mononitrated product is formed. |
| Formation of Dark-Colored Impurities (Tar) | 1. Oxidation of the naphthalene ring. 2. Overheating of the reaction mixture. | 1. Use a less aggressive nitrating agent if possible. 2. Ensure efficient stirring and slow, controlled addition of the nitrating agent to dissipate heat effectively. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Sulfonated Byproducts | 1. Use of fuming sulfuric acid or high concentrations of sulfuric acid. 2. Elevated reaction temperatures. | 1. Use concentrated sulfuric acid instead of fuming sulfuric acid. 2. Maintain a low reaction temperature. |
| Difficulty in Product Isolation/Purification | 1. Similar physical properties of the isomeric products. 2. Oily or tarry crude product. | 1. For isomeric mixtures, employ high-performance column chromatography with a carefully selected eluent system. 2. If the crude product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by column chromatography is necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Mononitration of Bromonaphthalene
This protocol provides a general guideline for the nitration of bromonaphthalene using a mixed acid solution. Caution: This reaction is highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the bromonaphthalene (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
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Cooling: Cool the solution to 0-5°C using an ice-salt bath.
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Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath.
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Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred bromonaphthalene solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.
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Extraction: If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization or silica gel column chromatography to isolate the desired nitrobromonaphthalene isomer(s).
Data Presentation
The following tables summarize the expected regioselectivity for the mononitration of 1-bromonaphthalene and 2-bromonaphthalene based on the directing effects of the substituents. Actual yields and isomer ratios will vary depending on the specific reaction conditions.
Table 1: Predicted Major Mononitration Products of 1-Bromonaphthalene
| Position of Nitration | Product Name | Expected Relative Amount | Rationale |
| 4 | 1-Bromo-4-nitronaphthalene | Major | Para to the bromine atom, electronically favored. |
| 5 | 1-Bromo-5-nitronaphthalene | Major | Alpha-position on the adjacent ring, electronically activated. |
| 2 | 1-Bromo-2-nitronaphthalene | Minor | Ortho to the bromine atom, sterically hindered. |
| 8 | 1-Bromo-8-nitronaphthalene | Minor | Alpha-position on the adjacent ring, but sterically hindered by the peri-position. |
Table 2: Predicted Major Mononitration Products of 2-Bromonaphthalene
| Position of Nitration | Product Name | Expected Relative Amount | Rationale |
| 1 | 2-Bromo-1-nitronaphthalene | Major | Ortho to the bromine atom and an activated alpha-position. |
| 6 | 2-Bromo-6-nitronaphthalene | Major | Para-like position on the adjacent ring, electronically favored. |
| 3 | 2-Bromo-3-nitronaphthalene | Minor | Ortho to the bromine atom, but a less reactive beta-position. |
| 8 | 2-Bromo-8-nitronaphthalene | Minor | Alpha-position on the adjacent ring, but sterically hindered. |
Visualizations
Diagram 1: General Reaction Scheme for Nitration of Bromonaphthalene
Caption: General reaction pathway for the electrophilic nitration of bromonaphthalene.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields in bromonaphthalene nitration.
Diagram 3: Factors Influencing Side Reactions
Caption: Key experimental factors that can lead to common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. hub.rotachrom.com [hub.rotachrom.com]
- 3. welch-us.com [welch-us.com]
- 4. Optical isomer separation by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.pdx.edu [web.pdx.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Identifying and removing impurities from 5-Bromo-8-nitronaphthalene-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-8-nitronaphthalene-1-carboxylic acid. The information is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route, which involves the bromination and nitration of a naphthalene derivative.[1] Common impurities can be categorized as:
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Starting Materials: Unreacted starting materials, such as 1-naphthalenecarboxylic acid or 5-bromo-1-naphthalenecarboxylic acid.
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Isomeric Byproducts: Nitration of the naphthalene ring can sometimes lead to the formation of other nitro-isomers, although the 8-nitro isomer is generally favored under controlled conditions.
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Over-brominated Species: The presence of dibrominated byproducts, such as 5,8-dibromonaphthalene-1-carboxylic acid, can occur if the bromination step is not carefully controlled.[1]
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Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., acetic acid, dichloromethane, ethanol) may be present in the final product if not adequately removed.
Q2: Which analytical techniques are recommended for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and its impurities. A reverse-phase method is often suitable for this type of aromatic carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information, helping to identify isomers and other byproducts. The presence of unexpected signals can indicate impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the expected functional groups (carboxylic acid, nitro group, aromatic ring) and can sometimes reveal impurities with distinct functional groups.
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Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in determining the molecular weight of impurities, aiding in their identification.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the level of purity required.
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Recrystallization: This is a common and effective technique for removing most impurities. Suitable solvent systems include dimethylformamide (DMF)/water or toluene/heptane.[1]
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Column Chromatography: For achieving very high purity (>99.5%), column chromatography using silica gel is recommended. A common eluent system is a gradient of dichloromethane and ethyl acetate.[1]
Troubleshooting Guides
Low Purity after Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate instead of crystals | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try cooling the solution more slowly. Seeding with a pure crystal can also induce crystallization. |
| Colored impurities remain in the product | The impurity may have similar solubility to the product. | Try a different solvent system for recrystallization. A charcoal treatment of the hot solution before filtration can sometimes remove colored impurities. |
| Low yield of purified product | The product may be too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the product has a steeper solubility curve (very soluble when hot, poorly soluble when cold). Minimize the amount of solvent used. |
Issues with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of impurities | The eluent system may not be optimal. | Adjust the polarity of the eluent. A gradient elution (e.g., starting with a less polar mixture and gradually increasing polarity) can improve separation. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the silica gel. | Add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid group. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Choose a solvent or solvent pair in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature (e.g., DMF/water, toluene/heptane).
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Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase: Prepare a column with silica gel.
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Sample Preparation: Dissolve the crude product in a small amount of the initial eluent or a suitable solvent.
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Loading: Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting with a non-polar solvent system (e.g., dichloromethane/ethyl acetate 9:1) and gradually increase the polarity.[1]
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Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 95-99% | Simple, cost-effective, scalable | May not remove all isomers, potential for product loss in the mother liquor |
| Column Chromatography | >99.5% | High purity achievable, good for removing closely related impurities | More time-consuming, requires larger volumes of solvent, potential for product loss on the column[1] |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical workflow for the identification of unknown impurities.
References
Technical Support Center: Optimizing Nucleophilic Substitution on Naphthalene Rings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing nucleophilic substitution reactions on naphthalene ring systems.
Frequently Asked questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on a naphthalene ring failing or giving low yields?
A1: Low yields in SNAr reactions on naphthalene rings can be attributed to several factors:
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Insufficient Ring Activation: The naphthalene ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. Without sufficient activation, the aromatic ring is not electrophilic enough to be attacked by a nucleophile.[1][2][3]
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Poor Leaving Group: The efficiency of the substitution depends on the nature of the leaving group. A good leaving group is essential for the second step of the SNAr mechanism.
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Nucleophile Strength: The nucleophile must be strong enough to attack the electron-rich aromatic system.
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Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction rate and yield.
Q2: Which position on the naphthalene ring is more reactive towards nucleophilic attack?
A2: In contrast to electrophilic substitution which typically favors the α-position (C1 or C4), the regioselectivity of nucleophilic aromatic substitution is primarily dictated by the position of the leaving group and the activating electron-withdrawing groups. The reaction will occur at the carbon atom bearing the leaving group, provided the ring is sufficiently activated by EWGs at the ortho and/or para positions relative to the leaving group.
Q3: What are the key differences between a standard SNAr reaction and transition-metal-catalyzed cross-coupling reactions like Buchwald-Hartwig or Ullmann reactions on a naphthalene system?
A3: Standard SNAr reactions require a highly electron-deficient naphthalene ring (activated by EWGs) and a strong nucleophile. In contrast, transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), are more versatile.[4] These methods can couple nucleophiles with less activated or even electron-rich naphthyl halides and triflates, significantly broadening the scope of possible transformations.[4]
Q4: Can I perform a nucleophilic substitution on an electron-rich naphthalene derivative, such as a methoxynaphthalene?
A4: Direct SNAr on an electron-rich naphthalene ring is generally not feasible due to the low electrophilicity of the ring. However, nucleophilic substitution can be achieved on such systems through:
-
Transition-Metal Catalysis: Reactions like the Buchwald-Hartwig amination or Ullmann coupling can be employed to couple nucleophiles with halo- or triflate-substituted electron-rich naphthalenes.[5]
-
Substitution at a Benzylic Position: If the naphthalene ring bears a substituent with a leaving group at the benzylic position (e.g., 1-(chloromethyl)-2-methoxynaphthalene), standard SN2 reactions can readily occur at that position.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Ring Activation | - Ensure the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) ortho or para to the leaving group. - If the ring is not sufficiently activated, consider switching to a transition-metal-catalyzed cross-coupling reaction (Buchwald-Hartwig or Ullmann). |
| Poor Leaving Group | - The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. - For transition-metal-catalyzed reactions, the reactivity order is typically I > Br > OTf > Cl. |
| Weak Nucleophile | - Use a stronger nucleophile or increase its nucleophilicity by using a stronger base to deprotonate it. - For less nucleophilic amines, consider using a more reactive catalytic system in Buchwald-Hartwig amination. |
| Suboptimal Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Many SNAr and cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. |
| Incorrect Solvent | - For SNAr, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity. - For Buchwald-Hartwig and Ullmann reactions, common solvents include toluene, dioxane, and DMF. The choice of solvent can significantly impact catalyst activity and solubility of reagents. |
| Base Incompatibility | - The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it leads to side reactions. Common bases for Buchwald-Hartwig include NaOt-Bu, K₃PO₄, and Cs₂CO₃. For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are often used. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | - In palladium-catalyzed reactions, this side product arises from the reaction of the aryl halide with the solvent or trace water. Ensure anhydrous conditions and use freshly distilled, degassed solvents. - Consider changing the ligand or catalyst system. |
| Homocoupling of Aryl Halide | - This is a common side reaction in Ullmann couplings. Using a ligand and ensuring the reaction temperature is not excessively high can help minimize this. |
| Benzyne Formation | - With very strong bases (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of regioisomers. This is more prevalent with unactivated aryl halides. If this is suspected, use a weaker base. |
| C-H Arylation | - In some palladium-catalyzed reactions with specific substrates like binaphthyl triflates, intramolecular C-H arylation can compete with the desired amination. Adjusting the solvent and the amount of amine can help control the selectivity. |
Data Presentation
Table 1: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of 1-Bromonaphthalene with Aniline
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | 95 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 92 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 90 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | 100 | 98 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.[7]
Table 2: Influence of Solvent on SNAr Reaction of 1-Chloro-2,4-dinitronaphthalene with Piperidine
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Hexane | 1.9 | 1 |
| Toluene | 2.4 | 10 |
| THF | 7.6 | 50 |
| Acetonitrile | 37.5 | 1,000 |
| DMF | 36.7 | 5,000 |
| DMSO | 46.7 | 20,000 |
Note: This data illustrates the general trend of solvent effects on SNAr reactions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 1-Bromonaphthalene with Aniline
-
Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reagent Addition: Stir the mixture for 5 minutes, then add 1-bromonaphthalene (1.0 equiv.) and aniline (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation of 1-Iodonaphthalene with Phenol
-
Reagent Setup: To a round-bottom flask, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent and Reagent Addition: Add DMF, followed by 1-iodonaphthalene (1.0 equiv.) and phenol (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 120-140 °C under an inert atmosphere. Monitor the reaction by TLC or GC-MS. The reaction may take 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Challenges in scaling up the production of 5-Bromo-8-nitronaphthalene-1-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-8-nitronaphthalene-1-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for producing this compound?
A1: The predominant synthetic route involves a two-step electrophilic aromatic substitution on a naphthalene precursor. The generally accepted sequence is bromination followed by nitration.[1] This approach is favored because the order of functional group introduction is critical for achieving the desired isomer.
Q2: Why is the order of bromination and nitration important?
A2: The directing effects of the substituents on the naphthalene ring dictate the position of subsequent functionalization. Starting with a naphthalene derivative with a carboxylic acid at the 1-position, the initial bromination is directed to the 5-position. The subsequent nitration of the 5-bromo-naphthalene-1-carboxylic acid intermediate then preferentially occurs at the 8-position. Reversing the order could lead to a different distribution of isomers.[1]
Q3: What are the primary challenges when scaling up the production of this compound?
A3: The main challenges in scaling up the synthesis of this compound include:
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Controlling Regioselectivity: Minimizing the formation of unwanted isomers, such as 5-nitro-8-bromo derivatives, is a key challenge.[1]
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Preventing Polysubstitution: The formation of di-brominated or di-nitrated byproducts can reduce the yield and complicate purification.
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Managing Reaction Exotherms: Nitration reactions are highly exothermic. Proper temperature control is critical for both safety and to ensure the desired product selectivity.
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Purification: Separating the desired product from unreacted starting materials, isomers, and other byproducts can be challenging at a larger scale.
Q4: What purification methods are most effective for this compound?
A4: The most common purification techniques are recrystallization and column chromatography.[1] The choice of method depends on the scale of the synthesis and the impurity profile of the crude product. For industrial-scale production, recrystallization is often preferred due to its cost-effectiveness and scalability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield or Incomplete Conversion
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient nitrating agent or deactivation of the nitrating agent. | Ensure the use of fresh, high-quality nitric and sulfuric acids. Consider a slight excess of the nitrating mixture. |
| Reaction temperature is too low, leading to slow reaction kinetics. | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. | |
| Significant amount of starting material recovered after nitration | Inadequate mixing, especially in a heterogeneous reaction mixture. | Improve agitation to ensure good contact between the organic substrate and the mixed acid phase. |
| The concentration of sulfuric acid is too low to effectively generate the nitronium ion. | Use a higher concentration of sulfuric acid or consider the use of oleum for highly deactivated substrates. |
Poor Regioselectivity and Formation of Isomers
| Symptom | Possible Cause | Suggested Solution |
| Presence of significant amounts of undesired isomers (e.g., 5-nitro-8-bromo) | Incorrect order of substitution (nitration before bromination). | The recommended sequence is bromination followed by nitration. |
| Reaction temperature is too high during nitration, leading to a loss of selectivity. | Maintain a low reaction temperature, typically between -25°C and -18°C, during the addition of the nitrating agent.[1] | |
| Formation of di-nitrated or di-brominated byproducts | Excess of nitrating or brominating agent. | Use a stoichiometric amount or only a slight excess of the respective electrophile. |
| Prolonged reaction time or elevated temperature. | Optimize the reaction time and maintain strict temperature control. |
Purification Difficulties
| Symptom | Possible Cause | Suggested Solution |
| Product co-crystallizes with impurities | The chosen recrystallization solvent does not provide adequate differentiation in solubility between the product and impurities. | Screen a variety of solvent systems. For example, a mixture of a good solvent (like DMF or an alcohol) and an anti-solvent (like water or a non-polar hydrocarbon) can be effective. |
| Oily product obtained after workup | The presence of persistent impurities or residual solvent. | Attempt to triturate the oil with a non-polar solvent to induce solidification. If that fails, column chromatography may be necessary. |
| Difficulty in removing colored impurities | Formation of nitrated byproducts or degradation products. | Consider treating a solution of the crude product with activated carbon before recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1-naphthalenecarboxylic acid (Intermediate)
This protocol is a generalized procedure based on common bromination methods for naphthalene derivatives.
Materials:
-
1-Naphthalenecarboxylic acid
-
A suitable solvent (e.g., acetic acid or a chlorinated solvent)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) catalyst (if using Br₂)
Procedure:
-
Dissolve 1-naphthalenecarboxylic acid in the chosen solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
If using elemental bromine, add a catalytic amount of FeBr₃.
-
Slowly add a stoichiometric amount of bromine or NBS to the solution while maintaining the reaction temperature at a controlled level (typically at or below room temperature).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
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Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to consume any excess bromine.
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Isolate the crude product by filtration or extraction.
-
Purify the crude 5-bromo-1-naphthalenecarboxylic acid by recrystallization.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on common nitration methods for aromatic compounds.
Materials:
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5-Bromo-1-naphthalenecarboxylic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, carefully add 5-bromo-1-naphthalenecarboxylic acid to a pre-cooled mixture of concentrated sulfuric and nitric acid.
-
Maintain strict temperature control, ideally between -25°C and -18°C, throughout the addition.[1]
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After the addition is complete, allow the reaction to stir at the low temperature for a specified period.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, carefully quench the reaction by pouring it onto crushed ice.
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Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove residual acids.
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Dry the crude product.
-
Purify the this compound by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Preventing degradation of 5-Bromo-8-nitronaphthalene-1-carboxylic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Bromo-8-nitronaphthalene-1-carboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1] It is also advisable to store it away from light, as nitronaphthalene derivatives can be light-sensitive.
Q2: What types of chemical degradation can occur with this compound during storage?
A2: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, potential degradation routes include decarboxylation (loss of the carboxylic acid group), especially if exposed to heat, and reactions involving the nitro group. The presence of the bromine atom and the naphthalene ring system can also influence its stability. Exposure to strong bases could lead to deprotonation of the carboxylic acid, forming a salt, which may have different stability characteristics.
Q3: Are there any known incompatible materials that should be avoided during storage?
A3: Yes, based on data for similar nitronaphthalene compounds, it is crucial to avoid contact with strong oxidizing agents, strong bases, and sources of ignition.[1][2][3] Contact with incompatible materials can lead to chemical reactions that degrade the compound.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection for a change in color or physical state can be an initial indicator of degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check the purity of the sample and identify any degradation products.
Troubleshooting Guide
Issue: I have observed a change in the color of my stored this compound.
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Possible Cause 1: Exposure to Light. Nitronaphthalene compounds can be sensitive to light, which may induce photochemical reactions leading to color changes.
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Solution: Store the compound in an amber or opaque container to protect it from light. If it is already discolored, its purity should be assessed using analytical methods before use.
-
-
Possible Cause 2: Exposure to Air/Moisture. Prolonged exposure to air and moisture can potentially lead to oxidative degradation or hydrolysis of impurities.
-
Solution: Ensure the container is always tightly sealed. For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 3: Incompatible Storage Container. The compound may be reacting with the material of the storage container.
-
Solution: Use glass or other inert material containers for storage.
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Issue: My experimental results are inconsistent when using an older batch of this compound.
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Possible Cause: Degradation of the compound. Over time, even under recommended storage conditions, slow degradation can occur, leading to a decrease in purity and the presence of impurities that may interfere with your experiment.
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Solution: Re-analyze the purity of the old batch using a suitable analytical technique like HPLC. If significant degradation is confirmed, it is best to use a fresh batch of the compound for consistent and reliable results.
-
Data Presentation
Table 1: Recommended Storage Conditions for Nitronaphthalene Derivatives
| Parameter | Recommendation | Rationale |
| Temperature | Cool | To minimize the rate of potential degradation reactions. |
| Atmosphere | Dry, well-ventilated area.[1] | To prevent hydrolysis and reactions with atmospheric components. |
| Container | Tightly closed, opaque (amber) glass.[1] | To protect from moisture, air, and light. |
| Incompatibilities | Away from heat, sources of ignition, strong oxidizing agents, and strong bases.[1][2][3] | To prevent hazardous reactions and degradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
-
Objective: To determine the purity of a stored sample of this compound and identify any potential degradation products.
-
Materials:
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Sample of this compound
-
HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or other suitable modifier)
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Reference standard of this compound (if available)
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HPLC system with a UV detector and a C18 column
-
-
Method:
-
Sample Preparation:
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Accurately weigh a small amount of the this compound sample.
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Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and gradually increase to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection: UV at a suitable wavelength (e.g., 254 nm)
-
-
Analysis:
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Run the sample on the HPLC system.
-
Analyze the resulting chromatogram. The purity of the sample can be determined by the area percentage of the main peak corresponding to this compound.
-
The presence of additional peaks may indicate impurities or degradation products. If a reference standard is used, the retention time can be used for peak identification.
-
-
Mandatory Visualization
Caption: Hypothetical degradation pathways for the compound.
References
Technical Support Center: Synthesis of Poly-Substituted Naphthalene Derivatives
Welcome to the technical support center for the synthesis of poly-substituted naphthalene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during their experiments. Here, you will find detailed guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues.
Section 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, but challenges can arise when working with naphthalene substrates.
Troubleshooting Guide & FAQs
Q1: I am observing a low or no yield of my desired arylnaphthalene product. What are the common causes?
A1: Low or no yield in a Suzuki coupling reaction involving naphthalene derivatives can be attributed to several factors. Here is a checklist of potential issues to investigate:
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Catalyst Inactivity: The active Pd(0) species may not be forming in situ or may have decomposed. Ensure your palladium source and ligands are of high quality. Using a pre-catalyst can often ensure the presence of the active species.[1][2]
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Poor Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. For sterically hindered naphthalene substrates, bulky and electron-rich phosphine ligands are often required.
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Sub-optimal Solvent: The solvent system must effectively dissolve the reactants and the catalyst. A mixture of an organic solvent (like dioxane, toluene, or THF) and an aqueous base is commonly used. The ratio of the organic solvent to water can significantly influence the reaction rate and yield.[1]
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Protodeborylation of Boronic Acid: Your naphthaleneboronic acid may be degrading through protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction, especially with electron-deficient boronic acids.[1]
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Incomplete Reaction: The reaction time may be too short, or the temperature may be too low to drive the reaction to completion.
Q2: My reaction is producing a significant amount of a dehalogenated naphthalene byproduct. How can I minimize this?
A2: Dehalogenation of the naphthalene halide is a common side reaction.[1] This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid. To mitigate this:
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Choice of Base and Solvent: Using a protic solvent like an alcohol with a strong base can be a source of hydride, leading to dehalogenation. Consider switching to an aprotic solvent system.[1]
-
Ligand Selection: The nature of the ligand can influence the relative rates of the desired reductive elimination to form the product versus the undesired dehalogenation. Screening different ligands may identify one that favors the desired pathway.
Q3: I am struggling with the protodeborylation of my naphthaleneboronic acid. What are the best strategies to address this?
A3: Protodeborylation is a frequent cause of low yields as it consumes the boronic acid.[1] To combat this:
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Use of Milder Bases: Strong bases and high temperatures can accelerate protodeborylation. Where possible, use milder bases such as KF or K₂CO₃.[1]
-
Anhydrous Conditions: Water can act as a proton source for this side reaction. Ensure your reagents and solvents are anhydrous if the reaction chemistry allows.[1][2]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeborylation than the corresponding boronic acids.[2]
Quantitative Data Summary
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Side Products | Reference |
| Pd(OAc)₂ (0.5) | None (Ligand-free) | K₂CO₃ | Water/Ethanol | Room Temp | 85-95 | Homocoupling | [3] |
| PdCl₂(dppf) (3) | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 70-85 | Dehalogenation | [4] |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 60-75 | Protodeborylation | [1] |
Experimental Protocol: Suzuki Coupling of 1,8-Dibromonaphthalene-2,7-diol
This protocol is a general guideline and may require optimization for specific substrates.[4]
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,8-dibromonaphthalene-2,7-diol (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and the base (e.g., K₃PO₄, 3.0-4.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically in the range of 0.1-0.5 M with respect to the dibromonaphthalene.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle Troubleshooting
References
Validation & Comparative
Spectroscopic Profile of 5-Bromo-8-nitronaphthalene-1-carboxylic acid: A Comparative Analysis
For Immediate Release
This publication provides a detailed spectroscopic characterization of 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a highly functionalized naphthalene derivative with potential applications in organic synthesis, materials science, and drug discovery. Due to the limited availability of experimental spectra for this specific compound, this guide presents a comprehensive analysis based on predicted spectroscopic data, alongside a comparative study with the structurally related and experimentally characterized analogs: 5-Bromo-1-naphthalenecarboxylic acid and 8-Nitro-1-naphthalenecarboxylic acid.
This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a valuable resource for the identification and characterization of this and similar molecular scaffolds.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and computational models.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | -COOH |
| ~8.5 | d | ~8.0 | H-2 |
| ~8.3 | d | ~8.0 | H-4 |
| ~8.1 | d | ~8.0 | H-7 |
| ~7.9 | t | ~8.0 | H-3 |
| ~7.8 | d | ~8.0 | H-6 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~148 | C-8 |
| ~135 | C-4a |
| ~132 | C-5 |
| ~130 | C-2 |
| ~129 | C-8a |
| ~128 | C-4 |
| ~127 | C-7 |
| ~126 | C-6 |
| ~125 | C-3 |
| ~122 | C-1 |
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1585, 1500-1400 | Medium | C=C stretch (Aromatic ring) |
| 1530-1500, 1350-1330 | Strong | N-O stretch (Nitro group) |
| ~1250 | Medium | C-O stretch (Carboxylic acid) |
| ~800 | Strong | C-H bend (Aromatic) |
| ~750 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 297/295 | ~100 | [M]⁺ (Molecular ion) |
| 279/277 | Moderate | [M-H₂O]⁺ |
| 251/249 | Moderate | [M-NO₂]⁺ |
| 206 | Moderate | [M-Br]⁺ |
| 170 | High | [M-Br-NO₂]⁺ |
Comparative Spectroscopic Data of Analogs
To provide experimental context, the following tables summarize the available spectroscopic data for 5-Bromo-1-naphthalenecarboxylic acid and 8-Nitro-1-naphthalenecarboxylic acid.
Table 5: Spectroscopic Data for 5-Bromo-1-naphthalenecarboxylic acid
| Technique | Key Data |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5-8.5 ppm. The carboxylic acid proton is expected as a broad singlet downfield (>10 ppm). |
| ¹³C NMR | Aromatic carbons are observed between δ 120-140 ppm, with the carboxyl carbon appearing around δ 170 ppm. |
| IR (cm⁻¹) | Broad O-H (3300-2500), C=O (~1700), Aromatic C=C (1600-1450), C-Br (~750). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 250/252, reflecting the isotopic pattern of bromine. |
| UV-Vis (λmax, nm) | Expected absorptions around 230 and 300 nm in a suitable solvent like ethanol. |
Table 6: Spectroscopic Data for 8-Nitro-1-naphthalenecarboxylic acid
| Technique | Key Data |
| ¹H NMR | Aromatic protons are expected in the δ 7.5-9.0 ppm range, with deshielding effects from the nitro group. The carboxylic proton will be a broad singlet downfield. |
| ¹³C NMR | SpectraBase reports signals for this compound, with aromatic carbons in the typical region and the carboxyl carbon around 168 ppm.[1] |
| IR (cm⁻¹) | Broad O-H (3300-2500), C=O (~1700), Strong N-O stretches (~1530 and ~1350), Aromatic C=C (1600-1450). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 217. |
| UV-Vis (λmax, nm) | Nitroaromatic compounds typically show strong absorptions in the UV region. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-16 ppm, a pulse angle of 45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. Typical parameters include a spectral width of 0-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. EI is useful for observing fragmentation patterns, while ESI is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or other suitable mass analyzer is used to separate the ions based on their mass-to-charge ratio.
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel organic compound.
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Conclusion
This guide provides a foundational spectroscopic profile of this compound based on predicted data, offering a valuable starting point for its empirical characterization. The comparative analysis with experimentally characterized analogs, 5-Bromo-1-naphthalenecarboxylic acid and 8-Nitro-1-naphthalenecarboxylic acid, provides a robust framework for interpreting future experimental findings. The detailed experimental protocols serve as a practical guide for researchers undertaking the spectroscopic analysis of this and related compounds.
References
Spectroscopic Analysis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid: A Comparative Guide to FTIR and Mass Spectrometry
For Immediate Release
Introduction to Spectroscopic Analysis
5-Bromo-8-nitronaphthalene-1-carboxylic acid is a complex aromatic compound with significant potential in synthetic chemistry and materials science. Its structure, featuring a naphthalene core substituted with a bromine atom, a nitro group, and a carboxylic acid, presents a unique analytical challenge. FTIR and mass spectrometry are indispensable tools for elucidating the molecular structure and confirming the identity of such compounds. FTIR provides information about the vibrational modes of functional groups, while mass spectrometry offers insights into the molecular weight and fragmentation patterns.
Predicted FTIR Spectral Analysis
The infrared spectrum of this compound is predicted to be rich and complex, with characteristic absorptions arising from the vibrations of its distinct functional groups. The table below summarizes the expected key vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding.[1] |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Conjugation with the naphthalene ring lowers the frequency. |
| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1520 | A strong and characteristic absorption for aromatic nitro compounds. |
| Nitro Group | Symmetric NO₂ Stretch | 1355 - 1335 | Another strong and characteristic absorption. |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands are expected due to the substituted naphthalene core. |
| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 690 | The pattern of these bands can provide clues about the substitution pattern. |
| C-Br Stretch | C-Br Stretch | 680 - 515 | This absorption is often weak and can be difficult to assign definitively. |
A comparative analysis with related compounds such as 1,5-dinitronaphthalene would show overlapping regions for the nitro group absorptions, while comparison with 5-bromonaphthalene-1-carboxylic acid would highlight the introduction of the strong NO₂ stretching bands.[2][3]
Predicted Mass Spectrometry Analysis
Mass spectrometry of this compound is expected to yield the molecular ion peak and a series of fragment ions that are characteristic of its structure. The presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.
| Ion | m/z (relative to ⁷⁹Br) | Predicted Fragmentation Pathway |
| [M]⁺ | 311 | Molecular Ion |
| [M-OH]⁺ | 294 | Loss of the hydroxyl radical from the carboxylic acid. |
| [M-NO₂]⁺ | 265 | Loss of the nitro group. |
| [M-COOH]⁺ | 266 | Loss of the carboxyl group. |
| [M-Br]⁺ | 232 | Loss of the bromine atom. |
| [C₁₀H₆NO₂]⁺ | 172 | Fragment corresponding to nitronaphthalene. |
The fragmentation pattern can be compared with that of simpler nitronaphthalenes and bromonaphthalenes to understand the influence of each substituent on the fragmentation pathways.
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Nicolet iS50 FTIR spectrometer or a similar instrument is used for analysis.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine is used to confirm the presence of bromine-containing fragments.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for FTIR analysis.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
This guide provides a comprehensive overview of the expected FTIR and mass spectrometry data for this compound. By leveraging established spectroscopic principles and comparative data from related compounds, researchers can effectively utilize these analytical techniques for the characterization and quality control of this and similar complex aromatic molecules. The detailed protocols and workflow diagrams serve as a practical resource for laboratory application. Further experimental work is encouraged to validate these predictions and contribute to the public body of spectroscopic data.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FTIR, FT-Raman, scaled quantum chemical studies of the structure and vibrational spectra of 1,5-dinitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a key building block in organic synthesis, requires robust analytical methods to ensure its purity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with supporting experimental protocols and data presentation.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. Direct analysis is feasible. | Requires volatile and thermally stable compounds. Derivatization is necessary. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Multi-step process involving derivatization to increase volatility. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). | Mass Spectrometry (MS), Flame Ionization Detector (FID). |
| Sensitivity | High, can detect trace impurities. | Very high, especially with selective ionization techniques. |
| Selectivity | Good, can be optimized by adjusting mobile phase and stationary phase. | Excellent, provides structural information for impurity identification. |
| Typical Run Time | 15 - 30 minutes. | 20 - 40 minutes (including derivatization). |
| Key Advantage | Direct analysis without derivatization, preserving the original sample integrity. | High specificity and structural elucidation capabilities of MS. |
| Key Disadvantage | Lower resolution for some isomeric impurities compared to capillary GC. | The need for derivatization adds complexity and potential for side reactions. |
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is a powerful technique for the separation and quantification of non-volatile compounds like this compound. A reversed-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Performance Data (HPLC)
| Parameter | Expected Value |
| Retention Time (Main Peak) | ~ 15 - 20 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity
Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Derivatization of the carboxylic acid group is required to convert it into a more volatile ester. Silylation is a common and effective derivatization technique.
Experimental Protocol: GC-MS with Silylation
1. Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Seal the vial and heat at 60-70°C for 30 minutes.[1]
-
Cool the vial to room temperature before injection.
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Expected Performance Data (GC-MS)
| Parameter | Expected Value |
| Retention Time (Derivatized Peak) | ~ 20 - 25 minutes |
| Key Mass Fragments (m/z) | Molecular ion of the TMS ester, fragments corresponding to the loss of the silyl group and characteristic fragments of the nitronaphthalene structure. |
| Limit of Detection (LOD) | 0.005 - 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.015 - 0.06 µg/mL |
| Precision (%RSD) | < 5% (including derivatization) |
| Accuracy (% Recovery) | 95 - 105% (including derivatization) |
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and the fundamental differences between the two techniques, the following diagrams are provided.
Caption: Workflow for purity analysis of this compound by HPLC.
Caption: Workflow for purity analysis of this compound by GC-MS.
Caption: Fundamental principles of separation in HPLC versus GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with distinct advantages.
-
HPLC is recommended for routine quality control and purity assessment. Its primary advantage is the ability to analyze the compound directly without the need for derivatization, which simplifies sample preparation and avoids potential artifacts. The method is robust, reliable, and widely available in pharmaceutical laboratories.
-
GC-MS is the preferred method for impurity identification and structural elucidation. The high specificity of mass spectrometry allows for the confident identification of unknown impurities, which is crucial for understanding the impurity profile of the synthetic process. Although it requires a derivatization step, the wealth of structural information it provides is invaluable for process development and troubleshooting.
For comprehensive characterization, a combination of both techniques is often employed. HPLC can be used for routine purity testing and quantification, while GC-MS can be utilized to identify any unknown peaks observed in the HPLC chromatogram. This integrated approach ensures the highest level of quality control for this compound.
References
Navigating Reactivity: A Comparative Analysis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid and Related Naphthalene Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted naphthalene cores is paramount for the rational design of novel molecular entities. This guide provides a comparative analysis of the reactivity of 5-bromo-8-nitronaphthalene-1-carboxylic acid against other key naphthalene derivatives, supported by available experimental data and detailed protocols.
The unique substitution pattern of this compound, featuring a sterically demanding peri-arrangement of bromo and nitro groups, alongside a carboxylic acid function, imparts a distinct electronic and steric profile that governs its chemical behavior. The presence of the strongly electron-withdrawing nitro group at the C8 position significantly influences the reactivity of the entire naphthalene system, particularly enhancing its susceptibility to nucleophilic attack.
Comparative Reactivity Overview
The reactivity of naphthalene derivatives is fundamentally dictated by the nature and position of their substituents. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) generally decrease the electron density of the aromatic rings, deactivating them towards electrophilic aromatic substitution but activating them for nucleophilic aromatic substitution (SNAr). Conversely, electron-donating groups (EDGs) have the opposite effect. The carboxylic acid group (-COOH) is also an EWG, further contributing to the electron-deficient nature of the ring to which it is attached. The bromine atom, while deactivating due to its inductive effect, is an ortho-, para-director in electrophilic reactions.
In this compound, the nitro and carboxylic acid groups render the naphthalene core highly electron-deficient, making it a prime candidate for nucleophilic substitution reactions. The bromine atom at the C5 position is a potential leaving group in SNAr reactions, facilitated by the activating effect of the C8 nitro group. Furthermore, the nitro group itself is susceptible to reduction, providing a synthetic handle to introduce an amino group, a common pharmacophore.
Quantitative Reactivity Data
Direct comparative kinetic studies across a series of naphthalene derivatives under identical conditions are scarce in the published literature. However, by collating data from various sources, we can draw indicative comparisons of reactivity based on reported reaction yields for analogous transformations. The following table summarizes available data for nucleophilic substitution and nitro group reduction for this compound and related compounds.
Disclaimer: The following data is compiled from different sources and reaction conditions may not be identical. Therefore, this comparison should be considered indicative rather than a direct measure of relative reactivity under a single set of conditions.
| Compound | Reaction Type | Reagents | Product | Yield (%) | Reference |
| This compound | Synthesis | Bromination followed by Nitration | This compound | 47-51 | [1] |
| 1-Nitronaphthalene | Nucleophilic Aromatic Substitution (Amination) | Hydroxylamine hydrochloride, Potassium hydroxide in Methanol/Ethanol | 4-Nitro-1-naphthylamine | 55-60 | [2] |
| 1-Nitronaphthalene | Nitro Group Reduction | Ultrasound irradiation | 1-Naphthylamine | 88 | [3] |
| 1-Nitronaphthalene | Synthesis (Nitration) | Nitric acid, Sulfuric acid in 1,4-dioxane | 1-Nitronaphthalene | 96-97 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are selected experimental protocols for key reactions involving naphthalene derivatives.
Protocol 1: Synthesis of 1-Nitronaphthalene[4]
This procedure describes the nitration of naphthalene to yield 1-nitronaphthalene.
Materials:
-
Naphthalene
-
Nitrating mixture (equimolar mixture of concentrated nitric acid and sulfuric acid)
-
1,4-Dioxane
Procedure:
-
Dissolve naphthalene in 1,4-dioxane in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add the pre-cooled nitrating mixture to the naphthalene solution with constant stirring.
-
After the addition is complete, continue stirring at room temperature for a specified period.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove acid impurities, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-nitronaphthalene.
Protocol 2: Nucleophilic Aromatic Substitution of 1-Nitronaphthalene[2]
This protocol details the synthesis of 4-nitro-1-naphthylamine from 1-nitronaphthalene.
Materials:
-
1-Nitronaphthalene
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
95% Ethanol
-
Methanol
Procedure:
-
Dissolve 1-nitronaphthalene (0.115 mole) and powdered hydroxylamine hydrochloride (0.72 mole) in 1.2 L of 95% ethanol in a 3-L flask.
-
Heat the mixture in a water bath maintained at 50–60°C.
-
Prepare a solution of 100 g of potassium hydroxide in 500 g (630 ml) of methanol and filter it.
-
Add the potassium hydroxide solution gradually to the heated reaction mixture with vigorous mechanical stirring over a period of 1 hour.
-
Continue stirring for an additional hour.
-
Pour the warm solution slowly into 7 L of ice water.
-
Collect the coagulated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude 4-nitro-1-naphthylamine from 500 ml of 95% ethanol to yield 12–13 g (55–60%) of the product.
Reaction Pathways and Workflows
Visualizing reaction mechanisms and experimental sequences can aid in understanding the chemical transformations.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: General pathway for the reduction of a nitro group.
Caption: A typical experimental workflow for synthesis and purification.
References
A Comparative Guide to the Synthetic Routes of 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on starting materials, reaction steps, and overall efficiency, supported by available experimental data.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules. Its strategic functionalization, featuring a carboxylic acid, a bromine atom, and a nitro group on a naphthalene scaffold, allows for diverse chemical transformations. This guide outlines two common synthetic pathways to this compound, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for this compound are presented:
-
Route 1: A three-step synthesis commencing with the bromination of 1-naphthaldehyde, followed by nitration and subsequent oxidation of the aldehyde to a carboxylic acid.
-
Route 2: A two-step synthesis starting with the bromination of 1-naphthoic acid, followed by nitration.
The following table summarizes the key quantitative data for each route.
| Parameter | Route 1: From 1-Naphthaldehyde | Route 2: From 1-Naphthoic Acid |
| Starting Material | 1-Naphthaldehyde | 1-Naphthoic Acid |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Potentially Higher |
| Key Intermediates | 5-Bromo-1-naphthaldehyde, 5-Bromo-8-nitro-1-naphthaldehyde | 5-Bromo-1-naphthoic acid |
| Primary Reagents | Bromine, Nitric Acid, Sulfuric Acid, Oxidizing Agent (e.g., KMnO₄) | Bromine, Acetic Acid, Nitric Acid, Sulfuric Acid |
Synthetic Route Diagrams
A comparative study of brominating agents for naphthalene carboxylic acids
A Researcher's Guide to the Bromination of Naphthalene Carboxylic Acids
The regioselective introduction of bromine onto naphthalene carboxylic acid scaffolds is a critical step in the synthesis of advanced materials and pharmaceutical intermediates. The choice of brominating agent and reaction conditions dictates the yield and isomeric purity of the final product. This guide provides a comparative analysis of common brominating agents, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic goals.
Performance Comparison of Brominating Agents
The selection of a brominating agent is a trade-off between reactivity, selectivity, cost, and safety. Elemental bromine is a powerful, cost-effective reagent, while N-halamides like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offer milder reaction conditions and often improved selectivity. The following table summarizes the performance of these agents for the bromination of naphthalene and its derivatives.
| Brominating Agent | Substrate Example | Reaction Conditions | Major Product(s) | Yield (%) | Advantages & Disadvantages |
| Elemental Bromine (Br₂) | 1-Naphthoic Acid | Acetic Acid, 110°C, then 24h at RT | 5-Bromo-1-naphthoic acid | 61% | Adv: Low cost, high reactivity. Disadv: Highly corrosive and toxic, can lead to polybromination and mixtures of isomers without careful control.[1][2][3] |
| Elemental Bromine (Br₂) | Naphthalene | Dichloromethane (DCM), no catalyst, 6h at 25°C | 1-Bromonaphthalene | ~80-90% | Can achieve high yields for simple monobromination.[2] |
| Elemental Bromine (Br₂) | Naphthalene | Calcined KSF clay catalyst, n-hexane, 1h | 1,5-Dibromonaphthalene (67%) & 1,4-Dibromonaphthalene (16%) | 83% (total) | Catalyst can steer regioselectivity towards the 1,5-isomer.[2] |
| N-Bromosuccinimide (NBS) | Naphthalene | Acetonitrile, Erythrosine B catalyst, White LED, (NH₄)₂S₂O₈ additive | 1-Bromonaphthalene | High | Adv: Solid, easier to handle than Br₂, mild conditions, often high para-selectivity.[4][5] Disadv: Higher cost. |
| N-Bromosuccinimide (NBS) | 2,5-Dimethylbenzoic Acid | Acetonitrile, AIBN initiator, 365 nm UV light, 4h | 2,5-Bis(bromomethyl)benzoic acid | 52% | Useful for benzylic bromination under radical conditions, demonstrating applicability to substituted acids.[6] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Naphthalene | Mechanochemical (Ball Mill), Zeolite CBV-760 catalyst, 2h | 1-Bromonaphthalene | 90% | Adv: High atom economy, solvent-free (mechanochemical) conditions are possible.[7] Disadv: Requires specialized equipment (ball mill). |
Detailed Experimental Protocols
Precise experimental execution is paramount for reproducibility and achieving high yields. Below are detailed protocols for key bromination reactions.
Protocol 1: Electrophilic Bromination of 1-Naphthoic Acid with Elemental Bromine
This protocol is adapted from a procedure for the synthesis of 5-bromonaphthalene-1-carboxylic acid.[3]
Materials:
-
1-Naphthoic acid (10.0 g, 58.0 mmol)
-
Glacial Acetic Acid (35 mL)
-
Bromine (3.12 mL, 61.0 mmol)
-
Ice water
-
Aqueous NaOH (for trap)
Procedure:
-
To a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and an aqueous NaOH trap, add 1-naphthoic acid and acetic acid.
-
Heat the solution to 110°C with stirring.
-
Slowly add bromine via the dropping funnel.
-
After the addition is complete, maintain the mixture at 110°C for an additional 1.5 hours. A yellow solid may precipitate.
-
Allow the mixture to cool and stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice water.
-
Collect the solid precipitate by filtration, wash thoroughly with water.
-
Recrystallize the crude solid from acetic acid to afford pure 5-bromo-1-naphthoic acid.[3]
Protocol 2: Photocatalytic Bromination of Naphthalene with N-Bromosuccinimide (NBS)
This protocol outlines a modern, mild approach for the bromination of aromatic systems using a visible-light photocatalyst.[8]
Materials:
-
Naphthalene (1 equiv.)
-
N-Bromosuccinimide (NBS) (1.1 equiv.)
-
Erythrosine B (1 mol%)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (as additive)
-
Acetonitrile
-
Magnetic stir bar and dry flask
Procedure:
-
Add a magnetic stir bar, naphthalene, NBS, erythrosine B, and ammonium persulfate to a dry flask.
-
Add acetonitrile as the solvent.
-
Place the flask in a white LED chamber and stir the reaction mixture in air at room temperature.
-
Monitor the reaction by TLC. The typical reaction time is around 2 hours.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Isolate the brominated product by silica gel column chromatography.[8]
Logical Workflow for Brominating Agent Selection
The selection of an appropriate bromination strategy depends on the substrate, desired product, and available laboratory resources. The following diagram illustrates a decision-making workflow for this process.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. 5-bromonaphthalene-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to 5-Bromo-8-nitronaphthalene-1-carboxylic acid and 5-bromo-8-nitroisoquinoline for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. This guide provides a detailed comparison of two structurally related heterocyclic compounds: 5-Bromo-8-nitronaphthalene-1-carboxylic acid and 5-bromo-8-nitroisoquinoline. Both molecules serve as valuable intermediates, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[1] This comparison will delve into their synthesis, physicochemical properties, reactivity, and their application in the synthesis of biologically active molecules, supported by experimental data where available.
Physicochemical Properties
A fundamental comparison of the two compounds begins with their intrinsic physicochemical properties, which influence their solubility, reactivity, and pharmacokinetic profiles in derivative compounds.
| Property | This compound | 5-bromo-8-nitroisoquinoline |
| Molecular Formula | C₁₁H₆BrNO₄ | C₉H₅BrN₂O₂ |
| Molecular Weight | 312.08 g/mol | 253.06 g/mol |
| Appearance | Not specified in retrieved data | Light yellow needles or beige powder[2][3] |
| Melting Point | Not specified in retrieved data | 137.5-139.5 °C[2] |
| Core Structure | Naphthalene | Isoquinoline |
| Key Functional Groups | Carboxylic acid, Bromo, Nitro | Bromo, Nitro |
The presence of a carboxylic acid group in this compound significantly impacts its acidity and potential for hydrogen bonding, distinguishing it from the more basic isoquinoline derivative.
Synthesis and Reactivity: A Comparative Overview
Both compounds are synthesized through multi-step procedures involving bromination and nitration. However, the starting materials and specific reaction conditions differ, reflecting the inherent reactivity of the parent naphthalene and isoquinoline ring systems.
Synthesis of this compound typically involves the bromination and subsequent nitration of a 1-naphthalene carboxylic acid derivative. The order of these electrophilic aromatic substitution reactions is crucial for achieving the desired substitution pattern.
5-bromo-8-nitroisoquinoline can be synthesized from isoquinoline in a convenient one-pot procedure.[4] This process involves the bromination of isoquinoline using a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid, followed by nitration.[2]
The reactivity of both molecules is centered around their functional groups: the bromo substituent, the nitro group, and, in the case of the naphthalene derivative, the carboxylic acid.
-
Bromo Group: The bromine atom on both scaffolds is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of a wide range of substituents, a key step in the diversification of compound libraries for drug discovery.
-
Nitro Group: The nitro group in both compounds can be readily reduced to an amino group.[6] This transformation is pivotal, as the resulting amine serves as a versatile handle for further functionalization, including acylation and reductive amination, to build more complex molecular architectures.
-
Carboxylic Acid Group: The carboxylic acid functionality in this compound offers additional synthetic handles. It can be converted to esters, amides, or other derivatives, providing a distinct set of possibilities for molecular elaboration compared to the isoquinoline counterpart.
Application in the Synthesis of PARP Inhibitors
A significant application for both compounds is in the synthesis of PARP inhibitors. The core structures of naphthalene and isoquinoline are found in various potent PARP inhibitors.
The general workflow for utilizing these intermediates in the synthesis of PARP inhibitors involves a series of functional group transformations and coupling reactions.
While no direct comparative studies on the final potency of PARP inhibitors derived from these two specific starting materials were found, the choice between a naphthalene and an isoquinoline core can influence the final drug's properties. The nitrogen atom in the isoquinoline ring can participate in hydrogen bonding interactions within the enzyme's active site, potentially affecting binding affinity and selectivity. Conversely, the larger, more lipophilic naphthalene core can offer different steric and electronic interactions.
Experimental Protocols
Synthesis of 5-bromo-8-nitroisoquinoline (One-Pot Procedure)
This protocol is adapted from a literature procedure.[2][4]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Potassium Nitrate
-
Crushed Ice
-
25% Aqueous Ammonia
-
Heptane
-
Toluene
-
Celite
Procedure:
-
A solution of isoquinoline in concentrated sulfuric acid is cooled to -25 °C.
-
N-Bromosuccinimide is added portion-wise, maintaining the temperature between -26 and -22 °C.
-
The reaction mixture is stirred for several hours at low temperature.
-
Potassium nitrate is then added to the reaction mixture.
-
The reaction is quenched by pouring it onto crushed ice.
-
The pH is adjusted to 9.0 with aqueous ammonia.
-
The precipitated solid is collected by filtration and washed.
-
The crude product is recrystallized from a heptane/toluene mixture to yield pure 5-bromo-8-nitroisoquinoline.
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol and may require optimization for specific substrates.
Materials:
-
5-bromo-8-nitro-substituted scaffold (naphthalene or isoquinoline)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Water
Procedure:
-
To a reaction vessel, add the bromo-substituted starting material, arylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
The solvent and water are added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Conclusion
Both this compound and 5-bromo-8-nitroisoquinoline are valuable and versatile intermediates in organic synthesis, particularly for the construction of complex, biologically active molecules like PARP inhibitors. The choice between these two building blocks will depend on the specific synthetic strategy and the desired properties of the final compound.
-
This compound offers a larger aromatic system and the additional synthetic handle of a carboxylic acid group, allowing for a different set of derivatization strategies.
-
5-bromo-8-nitroisoquinoline provides a heterocyclic core with a nitrogen atom that can be crucial for biological activity, and it benefits from a well-established and efficient one-pot synthesis.
For researchers and drug development professionals, a thorough understanding of the distinct synthetic accessibility and reactivity of these compounds is essential for making informed decisions in the design and synthesis of new chemical entities. While direct comparative performance data is scarce, the information presented in this guide provides a solid foundation for leveraging the unique attributes of each molecule in research and development endeavors.
References
- 1. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-8-nitronaphthalene-1-carboxylic acid: A Procedural Guide
The proper disposal of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This compound, a halogenated nitroaromatic carboxylic acid, presents several hazards that necessitate a structured and cautious approach to its waste management. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2][3][4] The toxicological properties of this specific chemical have not been exhaustively investigated, warranting a cautious approach to handling.[3]
Due to its hazardous nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal. This includes:
-
Eye Protection : Safety goggles or a face shield.[1]
-
Hand Protection : Chemical-resistant gloves.[1]
-
Body Protection : A lab coat or other protective clothing. In some cases, flame-retardant antistatic protective clothing may be recommended.[1][3]
-
Respiratory Protection : If dust or aerosols are generated, a suitable respirator should be used.[5]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for compounds with similar structures, providing a clear overview of the risks involved.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Flammable Solid | H228 | Flammable solid.[3] |
| Acute Aquatic Hazard | H401 | Toxic to aquatic life.[3] |
| Chronic Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects.[2][3] |
Step-by-Step Disposal Protocol
The primary and most compliant method for the disposal of this compound is to treat it as hazardous chemical waste.[6] Neutralization of acids or bases may be an option only if the resulting mixture is not toxic; however, for a compound with multiple hazard classifications like this one, professional hazardous waste disposal is the recommended route.[7][8]
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.[3]
-
This compound falls into the category of halogenated organic waste due to the bromine atom.[9] It should be collected separately from non-halogenated organic waste.[10][11]
-
As an acidic compound, it must be stored separately from bases.[7]
2. Containerization:
-
Collect all waste, including the pure compound and any contaminated materials (e.g., filter paper, gloves, pipette tips), in a dedicated, leak-proof, and chemically compatible container.[5][12]
-
The container must be kept tightly closed when not in use.[1]
-
Store the waste container in a designated, well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[7][12] This area should be away from sources of ignition as the compound can be a flammable solid.[3][5]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[7]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
List all associated hazards, such as "Toxic," "Irritant," "Flammable Solid," and "Environmental Hazard".[7]
-
Indicate the date when the container becomes full.[7]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1][6]
-
Waste material must be disposed of in accordance with all national and local regulations.[3] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
5. Handling of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[3]
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
After decontamination, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[1]
Emergency Spill Procedures
In the event of a spill:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, contain the spill to prevent it from entering drains or waterways.[3][5]
-
For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[3][5]
-
Clean the affected area thoroughly. All cleanup materials must be disposed of as hazardous waste.[3]
-
Collect any spillage for proper disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 5-Nitronaphthalene-1-carboxylic acid | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. uakron.edu [uakron.edu]
- 12. ptb.de [ptb.de]
Personal protective equipment for handling 5-Bromo-8-nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-8-nitronaphthalene-1-carboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
To ensure safety, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or puncture before use.[3] |
| Eye Protection | Safety goggles | Chemical splash goggles that provide a complete seal around the eyes are required.[3] |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and fully fastened. |
| Additional Protection | For tasks with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn over the lab coat. | |
| Respiratory Protection | Fume hood | All handling of the solid and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
| Respirator | If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Preparation and Weighing:
-
Before starting, ensure that the chemical fume hood is functioning correctly.
-
Wear all required PPE.
-
Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood.
-
Avoid creating dust. If any solid is spilled, clean it up immediately following the spill cleanup procedure outlined below.
2. Dissolution:
-
Add the weighed solid to the appropriate solvent in a suitable flask or beaker inside the fume hood.
-
Use a magnetic stirrer or gentle manual swirling to dissolve the compound.
-
Keep the container covered as much as possible to prevent the release of vapors.
3. Reaction and Work-up:
-
Conduct all reactions involving this compound within the fume hood.
-
Ensure that the reaction setup is secure and properly assembled.
-
During the work-up, be mindful of potential exotherms or gas evolution.
4. Spill Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent in a sealed, labeled waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Waste Management
Proper disposal of this compound and its associated waste is critical to protect the environment and comply with regulations.
1. Waste Segregation:
-
This compound is a halogenated and nitrated organic compound.
-
All solid waste (e.g., contaminated weigh boats, gloves) and liquid waste (e.g., reaction residues, solutions) must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[6][7]
-
Do not mix this waste with non-halogenated waste streams.[8]
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[7]
3. Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour any waste down the drain.[8]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. 5-Nitronaphthalene-1-carboxylic acid | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
